Iodine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
molecular iodine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDPGZBMCMUPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
II | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034672 | |
| Record name | Iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8089 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides., Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH], Solid, BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR., Violet-black crystals with metallic luster and a sharp, characteristic odor., Violet solid with a sharp, characteristic odor. | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iodine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Iodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
365 °F at 760 mmHg (NIOSH, 2023), 184.4 °C, 184 °C, 365 °F | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.01 % (NIOSH, 2023), For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page., Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns., 2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C, 197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C, 14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C, For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.01% | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000675 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4.93 (NIOSH, 2023) - Denser than water; will sink, Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L, Density at 101.3 kPa: 3.96 at 120 °C (liquid), Relative density (water = 1): 4.9, 4.93 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6.75 g/L at 101.3 MPa, 185 °C, Relative vapor density (air = 1): 8.8 | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.3 mmHg at 77 °F (NIOSH, 2023), 0.23 [mmHg], 2.33X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.04, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/522 | |
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| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | IODINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/588 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Iodine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0342.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities are chiefly water, sulfuric acid, iron, and insoluble materials. | |
| Record name | IODINE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bluish-black scales or plates; diatomic; violet vapor, Rhombic, violet-black crystals with metallic luster, Bluish-black, lustrous solid, Violet solid., Heavy, grayish-black plates or granules having a metallic luster | |
CAS No. |
7553-56-2 | |
| Record name | IODINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25035 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Iodine | |
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| Record name | Iodine [USP:JAN] | |
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| Record name | iodine | |
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| Record name | Iodine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine | |
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| Record name | IODINE | |
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| Record name | IODINE | |
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| Record name | Iodine | |
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Melting Point |
236 °F (NIOSH, 2023), 113.7 °C, 113.6 °C, 114 °C, 236 °F | |
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| Record name | Iodine | |
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Synthesis Methodologies of Iodine Compounds
Modern Organic Synthesis of Iodine Compounds
Hypervalent this compound Compounds Synthesis
This compound(III) Reagents Synthesis
Hypervalent this compound(III) compounds are widely recognized as environmentally benign reagents and catalysts in modern organic chemistry, facilitating various transformations such as halogenations, oxidations, aminations, and heterocyclizations. Their synthesis often relies on efficient and sustainable approaches.
Anodic Oxidation Approaches
Anodic oxidation represents a green and efficient method for synthesizing hypervalent this compound(III) reagents from aryl iodides. This electrochemical approach replaces traditional chemical oxidants, eliminating the need for expensive or hazardous reagents like m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), oxone, or Selectfluor. Under mild electrochemical conditions, a variety of arylthis compound(III) reagents, including iodosylarenes, (difunctionaliodo)arenes, benziodoxoles, and diaryliodonium salts, can be efficiently synthesized with high selectivity.
The pioneering work in this area dates back to 1960 when Schmidt and Meinert described the electrochemical generation of (difluoroiodo)benzene (PhIF₂) through the anodic oxidation of iodobenzene (B50100) in the presence of silver fluoride. Subsequently, the electrochemical preparation of diaryliodonium salts was reported in 1967. More recently, researchers have developed oxidative transformations, such as trifluoro-ethoxylactonization and tosyloxylation, utilizing anodically generated this compound(III) intermediates. For catalytic processes, it is crucial that the oxidation potential of the catalysts is significantly lower than that of the substrates and products to ensure efficient reaction pathways.
Photochemical Synthesis Routes
Photochemical synthesis routes leverage the energy of light to facilitate the formation of this compound(III) reagents and their subsequent reactions. This approach offers mild reaction conditions and can be catalyst-free in some instances.
One of the earliest reported combinations of this compound(III) species with photochemistry was in 1984 by Suarez's group. Their method involved irradiating diacetoxyiodobenzene (B1259982) (PIDA) in the presence of molecular this compound under white light, leading to the homolysis of alcohols and the formation of new C-O bonds via a Current time information in Bangalore, IN.-H shift, a reaction now known as the Suarez-cleavage.
In 1995, Togo and co-workers demonstrated the synthesis of adamantyl sulfides by directly irradiating [bis(1-adamantanecarboxy)iodo]arenes with a high-pressure mercury lamp in the presence of disulfides. This process proceeded through the radical decarboxylation of the adamantyl-containing this compound(III) reagent.
More recent advancements include the synthesis of ynones by Li and co-workers, who utilized 2-oxo-2-phenylacetic acid derivatives and terminal bromoacetylenes with catalytic amounts of hydroxybenziodoxolone (BI-OH) under photoexcitation by sunlight or blue LED (455 nm) at room temperature. Waser and co-workers also described the direct C-H alkynylation of aliphatic cyclic ethers and thioethers using alkynylbenziodoxolones (EBX) reagents under irradiation from a CFL household bulb. A notable photocatalyst-free method for the iodination of imidazopyridines was reported by Bagdi's group in 2024, employing PIDA as an this compound source under blue LED light in the presence of oxygen.
This compound(V) Reagents Synthesis
This compound(V) compounds, also known as λ⁵-iodanes, are potent and versatile oxidants in organic synthesis, with prominent examples including 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).
IBX, a key representative of pentavalent this compound compounds, was first synthesized in 1893 by Hartmann and Meyer. The traditional preparation involves the oxidation of 2-iodobenzoic acid with potassium bromate (B103136) in an aqueous sulfuric acid solution. A more recent procedure for preparing various iodylarenes from corresponding iodoarenes utilizes sodium periodate (B1199274) as the oxidant.
Dess-Martin periodinane (DMP), another widely used this compound(V) reagent, is derived from IBX. It can be prepared by heating IBX with acetic anhydride. The development of polymer-supported versions of these this compound(V) reagents offers the advantage of recyclability and reusability, enhancing their sustainability in synthetic applications.
Organothis compound Compounds Synthesis
Organothis compound compounds, such as alkyl and aryl iodides, are fundamental building blocks in organic chemistry, serving as versatile intermediates for further transformations.
Alkyl Iodides Synthesis
The synthesis of alkyl iodides can be achieved through various methods, often involving halide exchange or functional group transformations.
One classical method is the Finkelstein reaction, where alkyl bromides or chlorides are converted to alkyl iodides by treatment with a solution of sodium iodide in acetone (B3395972) at reflux. This reaction is driven by the precipitation of the less soluble sodium chloride byproduct, shifting the equilibrium towards the formation of the alkyl iodide.
Other established methods include:
The reaction of the corresponding alcohol with phosphorus and this compound.
The reaction of a dialkyl sulfate (B86663) with a solution of sodium or potassium iodide.
Heating an alkyl, aryl, or alkyl-aryl phosphate (B84403) with an alkyl halide and an alcohol.
For specific alkyl iodides like methyl iodide, introduction of gaseous hydrogen chloride into a mixture of zinc, methanol, and this compound has been reported.
Hindered alkyl iodides can be prepared by treating corresponding chlorides with sodium iodide in carbon disulfide in the presence of an inorganic catalyst, such as zinc chloride.
More contemporary approaches for alkyl iodide synthesis include:
Treatment of primary and secondary alcohols with MeSCH=NMe₂⁺ I⁻, yielding alkyl iodides in excellent yields.
Reaction of primary, secondary, tertiary, benzylic, propargylic, and α-functionalized alkyl fluorides with inexpensive lithium iodide, typically at room temperature or upon heating in chlorinated or aromatic solvents.
The use of Grignard reagents as halide nucleophiles to form alkyl iodides and bromides from alkyl mesylates. Grignard reagents can also be employed in a one-pot halogenation reaction starting from alcohols, proceeding through mesylate intermediates via an S_N2 pathway with inversion of configuration.
Iododecarboxylation of aliphatic carboxylic acid-derived N-(acyloxy)phthalimides with lithium iodide as an this compound source under 456 nm blue light-emitting diode irradiation, providing primary, secondary, and bridgehead tertiary alkyl iodides.
The α-iodination of carbonyl compounds and their enol derivatives is readily achieved, for instance, for activated methylene (B1212753) groups like malonates, using K₂CO₃ as a base and I₂ as a halogen source under phase transfer catalysis.
While possible, the addition of elemental this compound across double bonds to yield vicinal di-iodo compounds is of limited preparative use due to the thermodynamically favored reverse reaction.
Aryl Iodides Synthesis
Aryl iodides are versatile intermediates, and their synthesis often involves direct iodination or functional group interconversion.
A metal- and base-free method for synthesizing aryl iodides involves the equimolar reaction of arylhydrazine hydrochlorides and this compound (I₂) in dimethyl sulfoxide (B87167) (DMSO) at 60 °C for 6 hours. In this process, this compound plays a dual role: acting as an oxidant to convert arylhydrazines to arenediazonium salts and subsequently as an iodination reagent.
Other significant synthetic routes include:
Copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides into their corresponding iodides, which tolerates various functional groups.
The reaction of aryl and heteroaryl boronic acids with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to yield iodo- and bromo-arenes, often with high regioselectivity.
Photo-induced halogen exchange in aryl or vinyl halides, enabling the synthesis of a broad scope of aryl iodides at room temperature under mild conditions, with catalytic amounts of elemental this compound promoting the reaction.
Selective and effective iodination of benzene (B151609) derivatives bearing at least one bulky alkyl group (e.g., i-Pr or t-Bu) using elemental this compound activated by Selectfluor, allowing for the progressive introduction of up to three this compound atoms at electron-rich and sterically less hindered positions.
A metal-free synthesis of aryl bromides and iodides from anilines, involving halogen abstraction from bromotrichloromethane (B165885) and diiodomethane (B129776), without the isolation of diazonium salts.
Sequential C-H borylation and iodination, where the regioselectivity is controlled by steric effects during the C-H borylation step.
Nickel-catalyzed halogen exchange reactions, using NiBr₂–Zn or NiBr₂–PBu₃ as catalysts for the conversion of aryl bromides to aryl iodides with potassium iodide under mild or elevated temperatures, respectively.
A solvent-free and eco-friendly method involving the diazotization of aromatic amines with sodium nitrite (B80452) (NaNO₂) and nanosilica periodic acid (nano-SPIA) as a reusable acid catalyst, followed by Sandmeyer iodination with potassium iodide (KI) at room temperature.
Reaction Mechanisms and Chemical Transformations Involving Iodine
Catalytic Applications of Iodine and its Compounds
This compound's catalytic prowess is evident in both homogeneous and heterogeneous systems, facilitating a wide array of organic reactions.
Molecular this compound (I₂) is a well-established homogeneous catalyst, recognized for its accessibility, low cost, and environmental compatibility . Its catalytic activity is primarily attributed to its Lewis acidic character and its role in oxidative processes.
Molecular this compound functions effectively as a Lewis acid catalyst in numerous organic transformations . The underlying mechanism for this catalytic activity is often explained by halogen bonding, where the electrophilic region of the this compound molecule interacts with the lone pair electrons of a Lewis basic substrate, thereby activating it for subsequent reactions . This halogen bond activation is increasingly favored as an explanation over "hidden" Brønsted acid catalysis, which would involve the formation of HI .
This compound's Lewis acidity has been successfully exploited in various reactions:
Diels-Alder Reactions: I₂ can catalyze Diels-Alder cycloadditions with efficiency comparable to traditional metallic Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or titanium(IV) chloride (TiCl₄) . These reactions, involving dienophiles like methyl vinyl ketone with dienes such as cyclohexadiene or cyclopentadiene, typically proceed rapidly, often within minutes, yielding products with high endo selectivity .
Table 1: Examples of Molecular this compound-Catalyzed Diels-Alder Reactions
| Diene | Dienophile | Catalyst (mol%) | Conditions | Selectivity (Endo) | Reference |
| Cyclohexadiene | Methyl Vinyl Ketone | I₂ (15) | Acetonitrile | High | |
| Cyclopentadiene | Methyl Vinyl Ketone | I₂ (15) | Acetonitrile | High |
Condensation and Esterification: Molecular this compound catalyzes the efficient synthesis of bis(indolyl)methanes from indoles reacting with aldehydes and ketones . It also serves as a practical catalyst for the esterification of carboxylic acids with alcohols .
Ketalization Reactions: I₂ has been shown to facilitate ketalization, such as the synthesis of 3,3-dialkoxy-2-oxindoles from isatins and alcohols under mild, metal- and acid-free conditions . A key advantage of molecular this compound as a Lewis acid catalyst is its tolerance to the presence of water, a property that often deactivates many conventional Lewis acids .
Molecular this compound acts as a potent oxidant or catalyst in a wide array of oxidative transformations .
Alcohol Oxidation: It promotes the selective oxidation of alcohols to their corresponding aldehydes and ketones. For instance, a system comprising I₂, potassium iodide (KI), and potassium carbonate (K₂CO₃) in water can selectively oxidize alcohols at 90 °C with excellent yields . Similarly, molecular this compound combined with potassium carbonate has been successfully employed for the oxidative conversion of alcohols into various esters and ketones .
Oxidative Aromatization: this compound mediates oxidative aromatization reactions of α,β-unsaturated cyclic compounds . A notable example is the aromatization of cyclohexenone derivatives to anisole (B1667542) derivatives, a methodology first reported by Tamura and Yoshimoto in 1980 . This approach has been applied to Hagemann's esters, leading to the formation of substituted p-methoxybenzoates, which are valuable building blocks for natural products .
Ipso-Hydroxylation: Molecular this compound, when used as a catalyst with aqueous hydrogen peroxide, enables the mild and efficient ipso-hydroxylation of arylboronic acids to phenols .
C-H Amination: this compound catalysis is also involved in C-H amination reactions, including the Hofmann-Löffler reaction, where it operates within a defined this compound(I)/iodine(III) catalytic manifold, often utilizing m-chloroperoxybenzoic acid (mCPBA) as a terminal oxidant .
Molecular this compound plays a significant role in polymer chemistry, serving as an initiator or catalyst for various polymerization processes .
Diverse Polymerization Types: It can initiate cationic polymerization, radical polymerization, living/controlled radical polymerization (LCRP), including reverse this compound transfer polymerization, polycondensation, and ring-opening polymerization (ROP) .
Ring-Opening Polymerization (ROP): this compound has been reported to catalyze the ring-opening polymerization of ε-caprolactone, yielding polyesters . The mechanism is believed to involve the initial formation of a charge-transfer complex between I₂ and the ε-caprolactone monomer, followed by ring-opening and subsequent polymerization .
Aza-Michael Additions in Polymers: When supported on acidic alumina, this compound acts as an effective, heterogeneous, and reusable catalyst for aza-Michael additions onto itaconate polyesters, dramatically reducing reaction times and minimizing undesired side reactions like regioisomerization .
Table 2: Catalytic Performance of this compound on Acidic Alumina in Aza-Michael Addition
| Reaction Type | Catalyst System | Conversion (24h) | Time for >70% Conversion | Reference |
| Aza-Michael Addition | I₂ on Acidic Alumina | 92% | 4 hours | |
| (Diethylamine to Polyester) | Uncatalyzed | 60% | >24 hours |
Hypervalent this compound compounds (HICs) represent a class of environmentally benign, low-toxicity, and readily available reagents that serve as powerful oxidants and catalysts in modern organic synthesis . They are frequently employed as alternatives to metal-based oxidants and catalysts .
Common hypervalent this compound(III) reagents include iodobenzene (B50100) diacetate (PIDA or PhI(OAc)₂), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA or PhI(OCOCF₃)₂), and Koser's reagent ([hydroxy(tosyloxy)iodo]benzene or PhI(OTs)OH) . Cyclic this compound(V) reagents such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are also extensively utilized . Structurally, HICs typically adopt a distorted trigonal bipyramidal geometry, with the less electronegative aryl ring and two lone pairs occupying equatorial positions, and the more electronegative ligands in apical positions . Their electrophilic nature arises from a 3-center-4-electron (3c-4e) bond involving the this compound atom .
Hypervalent this compound reagents are indispensable tools in a wide array of oxidative transformations .
Oxidation of Alcohols: IBX and DMP are routinely used for the mild and selective oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones) . IBX, for example, is particularly noted for its ability to oxidize primary alcohols without over-oxidation to carboxylic acids and its compatibility with amine functionalities .
Table 3: Common Hypervalent this compound Reagents for Alcohol Oxidation
| Reagent Name | Formula | Typical Application | Reference |
| 2-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ | Oxidation of alcohols to aldehydes/ketones | |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | Oxidation of alcohols to aldehydes/ketones |
α-Functionalization of Carbonyl Compounds: HICs enable the oxidative functionalization at the α-position of enolizable carbonyl compounds . This process often proceeds through a hypervalent this compound(III) enolate intermediate . Specific examples include α-hydroxylation and α-tosyloxylation of ketones .
Oxidative Cyclizations and Rearrangements: These reagents promote various cyclization reactions, such as the oxidative cyclization of N-allylic and N-homoallylic amides to form dihydrooxazoles and dihydro-1,3-oxazines, respectively . Oxidative rearrangements, including the rearrangement of tertiary allylic alcohols, are also efficiently facilitated by HICs . Furthermore, the oxidation of phenols with hypervalent this compound reagents can lead to quinone-type products or iodonium (B1229267) ylides, which may then undergo intramolecular reactions .
Alkene Difunctionalization: Hypervalent this compound compounds are instrumental in alkene difunctionalization reactions, such as diacetoxylation . Chiral hypervalent this compound catalysts have been specifically developed for enantioselective dioxygenation of alkenes, converting terminal styrenes into vicinal diacetoxylation products under mild conditions .
C-H Functionalization: HICs play a critical role as oxidants in palladium-catalyzed C-H functionalizations, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-heteroatom) bonds . These transformations often involve palladium(II)/palladium(IV) (Pd(II)/Pd(IV)) catalytic cycles, where the hypervalent this compound reagent facilitates the oxidation of the palladium center .
This compound-Mediated Cross-Coupling Reactions
Transition Metal-Free Coupling
Redox Chemistry of this compound
The redox chemistry of this compound is rich and complex, stemming from its multiple accessible oxidation states.
This compound can exist in several oxidation states, ranging from -1 to +7. The most common and significant oxidation states include:
-1 (Iodide): Found in ionic compounds such as iodide salts (e.g., potassium iodide, KI).
0 (Elemental this compound): Diatomic molecule (I₂), which is a weaker oxidant compared to lighter halogens.
+1: Observed in interhalogen compounds like this compound monochloride (ICl).
+3: Present in compounds such as this compound trichloride (B1173362) (ICl₃) and this compound trifluoride (IF₃).
+5: Common in iodate (B108269) anions (IO₃⁻) and this compound pentoxide (I₂O₅).
+7: Found in periodate (B1199274) anions (IO₄⁻) and this compound heptafluoride (IF₇).
While this compound is the least reactive among the halogens, its higher oxidation states tend to be more stable than those of bromine and chlorine. Depending on the reaction environment, this compound can act as both an oxidizing and a reducing agent. For instance, elemental this compound (I₂) reacts with hot aqueous alkali to form iodate (IO₃⁻), indicating its oxidation. this compound pentoxide (I₂O₅) is recognized as a highly reactive solid oxidizer, and its reactivity can be influenced by the surrounding environment, including the polarity of carrier fluids used in its synthesis.
Table 1: Common Oxidation States of this compound and Representative Compounds
| Oxidation State | Example Compound | Chemical Formula |
| -1 | Iodide | I⁻ |
| 0 | Elemental this compound | I₂ |
| +1 | This compound Monochloride | ICl |
| +3 | This compound Trichloride | ICl₃ |
| +5 | Iodate, this compound Pentoxide | IO₃⁻, I₂O₅ |
| +7 | Periodate, this compound Heptafluoride | IO₄⁻, IF₇ |
This compound and its various species play a crucial role in electron transfer processes across different chemical systems. A prominent example is the iodide/triiodide (I⁻/I₃⁻) redox couple, which serves as an efficient redox mediator in dye-sensitized solar cells (DSSCs). This couple facilitates the regeneration of the oxidized dye by accepting electrons, thus enabling continuous photon-to-current conversion.
Recent research has also explored multi-electron transfer processes involving this compound in advanced battery technologies. For instance, in aqueous batteries, a mixed halogen solution containing iodide (I⁻) and bromide (Br⁻) ions has been utilized as an electrolyte. During charging, iodide ions undergo a multi-electron transfer process, being oxidized first to elemental this compound (I₂) and then further to iodate (IO₃⁻). This process significantly enhances the energy density of the batteries. The presence of bromide ions in the electrolyte can facilitate the formation of polar this compound bromide (IBr) during charging, which further promotes the reaction with water to yield iodate. The reversibility and kinetics of these electrochemical reactions are substantially improved by the bromide intermediate. Furthermore, studies have provided evidence for the generation of this compound radical intermediates (I•) during the electrochemical oxidation of iodide, highlighting the complex electron transfer pathways involved.
Multiple Oxidation States of this compound and their Reactivity
Complex Formation and Interactions
This compound's ability to form various types of complexes is central to its diverse chemistry, impacting its physical properties and applications.
Polyiodide complexes are a fascinating class of polyhalogen anions composed exclusively of this compound atoms. The most well-known member is the triiodide ion (I₃⁻). However, a wide range of larger polyiodides, such as [I₄]²⁻, [I₅]⁻, [I₆]²⁻, and even up to [I₂₉]³⁻, have been structurally characterized. These complexes can be conceptualized as being formed from the interaction and concatenation of iodide ions (I⁻), elemental this compound molecules (I₂), and triiodide ions (I₃⁻) as fundamental building blocks.
The structural diversity of polyiodides is remarkable, encompassing simple discrete linear units to intricate one-, two-, and three-dimensional networks of chains and cages. The specific structure adopted by a polyiodide is highly dependent on the size, shape, and charge of the associated counterions, which act as templates during their formation. The bonding in polyiodides is often described as hypervalent, and their complex structures cannot always be explained by simple covalent bonding models, leading to extensive theoretical investigations into their electronic nature.
Polyiodide compounds are of significant interest due to their unique optical and electrical properties. Solid-state compounds containing linear-chain polyiodide ions often exhibit enhanced electrical conductivity compared to their simple iodide counterparts. This conductivity can be further modified by external pressure, which alters the interatomic distances and charge distribution within the this compound moieties. The ability to form extended polyiodide networks, particularly when templated by metal complexes, is being explored for the development of new electronic materials, where stronger I···I contacts and orbital overlap can lead to effective electronic properties.
Table 2: Examples of Structurally Characterized Polyiodide Ions
| Anion | Structural Description (General) | Common Counter-cations |
| I₃⁻ | Linear | Cs⁺, (C₄H₉)₄N⁺ |
| I₅⁻ | V-shaped | [EtMe₃N]⁺ |
| I₆²⁻ | Almost linear | [NH₃(CH₂)₈NH₃]²⁺ |
| I₇⁻ | Tripodal, anionic network | [Ag(18aneS₆)]⁺, [H₂L2-Me₃]²⁺ |
This compound readily forms charge-transfer (CT) complexes, also known as electron donor-acceptor complexes. In these supramolecular assemblies, a partial transfer of electronic charge occurs from an electron donor molecule (Lewis base) to an electron acceptor molecule (Lewis acid). this compound acts as a Lewis acid in these complexes, accepting electrons into its empty antibonding orbitals.
The formation of these complexes is often evident by a distinct change in color, particularly when this compound is dissolved in different solvents. For instance, this compound solutions in nonpolar solvents like carbon tetrachloride or saturated hydrocarbons are typically violet, which is the color of this compound vapor. However, when dissolved in polar solvents such as alcohols or amines, which act as electron donors, this compound solutions become deep brown. This color change is attributed to the formation of charge-transfer adducts.
A characteristic feature of charge-transfer complexes is the appearance of new electronic absorption bands, known as charge-transfer bands, in the UV/Vis region of the electromagnetic spectrum. These bands are not present in the spectra of the individual donor or acceptor molecules and are responsible for the often intense colors observed. Examples of electron donors that form charge-transfer complexes with this compound include aromatic hydrocarbons (e.g., benzene (B151609), hexamethylbenzene), amines, and ethers. The strength of the interaction in these complexes correlates with the ionization potentials of the donor components.
The classic example of a charge-transfer complex involving this compound is the intense purple color formed when this compound combines with starch. This interaction, which has historical significance in chemistry, is a result of electron transfer from the amylose (B160209) oxygen (in starch) to the this compound molecule, leading to a polythis compound chain within the starch helix.
Halogen bonding (XB) is a specific type of noncovalent interaction that occurs between an electrophilic region on a covalently bonded halogen atom (X) and a nucleophilic site (Lewis base). This interaction is facilitated by a region of positive electrostatic potential on the outer part of the halogen atom, located along the extension of the covalent bond, known as the "sigma-hole" (σ-hole). The sigma-hole arises from the anisotropic distribution of electron density around the halogen atom, where electron density is depleted along the bond axis but concentrated in a belt orthogonal to it.
Among the halogens, this compound is particularly adept at forming strong halogen bonds. This is primarily due to its larger atomic size and higher polarizability, which lead to a more pronounced and positive sigma-hole compared to lighter halogens like chlorine or bromine. The strength of the sigma-hole on this compound can be tuned by the nature of the atom it is covalently bonded to and other geminal substituents.
This compound-based compounds serve as effective halogen bond donors, interacting with various electron-rich sites, including nitrogen, oxygen, and sulfur atoms in Lewis bases. These interactions are highly directional, with the nucleophile typically approaching the halogen atom along the extension of the R-X covalent bond axis, resulting in an R-X···Y angle close to 180°. The directionality and strength of halogen bonds make them valuable in fields such as crystal engineering and supramolecular chemistry, where they can be exploited for the rational design of self-assembled structures and functional materials. Computational studies have confirmed the thermodynamic and geometric viability of halogen bonding, even in complex systems like unnatural DNA base pairs, where this compound-substituted bases exhibit stronger interactions.
Advanced Analytical Methodologies for Iodine Speciation
Chromatographic Techniques for Iodine Speciation
Chromatographic techniques are widely employed for this compound speciation due to their ability to separate different chemical forms of this compound based on their distinct physicochemical properties. When coupled with element-selective detectors, these methods enable the identification and quantification of various inorganic and organic this compound species.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a prominent technique for this compound speciation, particularly when hyphenated with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This coupling allows for the sensitive and selective determination of various this compound species in a wide range of samples. HPLC-ICP-MS has been successfully applied to analyze inorganic this compound species such as iodide (I⁻, PubChem CID: 28085) and iodate (B108269) (IO₃⁻, PubChem CID: 28086), as well as organic iodinated amino acids like monoiodotyrosine (MIT, PubChem CID: 6516) and diiodotyrosine (DIT, PubChem CID: 6517).
Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC) and anion-exchange HPLC, are utilized depending on the target species and sample matrix. For instance, RP-HPLC-ICP-MS has been used for the separation and identification of low molecular weight this compound species, including MIT and DIT, in seaweed samples following enzymatic hydrolysis. Anion-exchange HPLC-ICP-MS is effective for separating iodide and iodate, often using mobile phases like ammonium (B1175870) carbonate or sodium hydroxide (B78521).
HPLC-ICP-MS offers excellent sensitivity, with reported detection limits for iodide and iodate as low as 0.025 µg L⁻¹ (as I) in groundwater and 0.00016 µM (20 ng L⁻¹) for iodate and 0.00024 µM (30 ng L⁻¹) for iodide in seawater using HPLC-SF-ICP-MS. The method has shown good linearity over a wide concentration range, for example, 1.0-100 µg L⁻¹ for iodate and iodide.
Table 1: Representative HPLC-ICP-MS Applications for this compound Speciation
| Sample Matrix | This compound Species Analyzed | HPLC Mode | Mobile Phase | Detection Limit (as I) | Reference |
| Seaweed | Iodide, Iodate, MIT, DIT | RP-HPLC | Tris-HCl/MeOH | Not specified | |
| Groundwater | Iodide, Iodate | HPLC | Ammonium carbonate | 0.025 µg L⁻¹ | |
| Seawater | Iodide, Iodate | SEC (multi-mode) | Malonic acid – TMAH | 20-30 ng L⁻¹ | |
| Soil | Iodide, Iodate | HPLC | Ammonium hydroxide/EDTA | Not specified |
Ion Chromatography (IC)
Ion Chromatography (IC) is specifically designed for the separation of ionic species, making it highly suitable for the speciation of inorganic this compound forms such as iodide (I⁻) and iodate (IO₃⁻). IC is frequently coupled with ICP-MS (IC-ICP-MS) to provide element-specific and highly sensitive detection.
Studies have demonstrated the effective separation of iodide and iodate using anion-exchange columns with various mobile phases, including 5 mM sodium hydroxide, 100 mmol L⁻¹ ammonium nitrate (B79036), or 100 mM ammonium carbonate solution at pH 10. This technique has been applied to diverse samples, including seaweed, water (seawater, rainwater, snow, brine), and animal tissues.
IC-ICP-MS offers low detection limits, with reported values of 0.12 nM for iodide in seawater using UV detection and 0.05 µg L⁻¹ for iodate and 0.20 µg L⁻¹ for iodide in high salt brine samples when coupled with ICP-MS. The method can achieve complete separation of iodide and iodate within a short analysis time, often less than 8 minutes.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size. This technique is particularly useful for this compound speciation to differentiate between high molecular weight (HMW) and low molecular weight (LMW) this compound-containing compounds, and to investigate the association of this compound with macromolecules like proteins or humic substances. SEC is commonly coupled with ICP-MS (SEC-ICP-MS) for sensitive and element-specific detection.
SEC has been applied to various matrices, including seaweed, milk, soil solutions, and groundwater. For instance, in seaweed extracts, SEC-ICP-MS has revealed that this compound can be associated with both high and low molecular weight fractions. In milk, SEC-ICP-MS can determine this compound species, with most this compound found in the whey fraction. Studies on groundwater have shown this compound associated with humic substances (e.g., around 5 kDa molecular weight) and as low molecular weight substances like iodide. In soil solutions, dissolved organic this compound has been detected with approximate molecular weights between 0.1 and 4.5 kDa, with slower time-dependent formation of larger iodinated compounds (12-18 kDa).
Common mobile phases for SEC include Tris-HCl buffers (e.g., 0.03 mol L⁻¹ Tris-HCl, pH 8.0 or 20 mmol L⁻¹ Tris-HCl, pH 7.5), ammonium bicarbonate, or ammonium carbonate. SEC serves as a preliminary method to understand the distribution of this compound in different molecular weight fractions before further speciation by other chromatographic techniques.
Gas Chromatography (GC)
Gas Chromatography (GC) is employed for the analysis of volatile this compound compounds. While elemental this compound (I₂, PubChem CID: 23667250) and some organic iodides are volatile, many inorganic and larger organic this compound species are not directly amenable to GC without prior derivatization. GC is often coupled with detectors such as an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
For the determination of total this compound in foods, a GC method has been developed where iodide is oxidized to free this compound, which then reacts with 3-pentanone (B124093) (PubChem CID: 7904) to form 2-iodo-3-pentanone (PubChem CID: 104768), a volatile derivative that can be detected by GC-ECD. This method reported recoveries ranging from 91.4% to 99.6% and a detection limit of 0.05 µg/g.
GC-MS has also been utilized for the determination of isotopic ratios of speciated this compound, including iodide, iodate, and organo-iodine, after derivatization (e.g., iodide to 4-iodo-N,N-dimethylaniline, PubChem CID: 125134). This approach allows for sensitive and rapid analysis of this compound species in environmental samples, with detection limits for iodide-127 and iodate-127 at 0.34 nM and 1.11 nM, respectively.
Table 2: Gas Chromatography Methods for this compound Analysis
| Target Analyte | Derivatization Agent/Method | Detector | Detection Limit | Application | Reference |
| Total this compound | 3-pentanone (after oxidation) | GC-ECD | 0.05 µg/g | Foods (seaweed) | |
| Iodide, Iodate, Organo-iodine | 4-iodo-N,N-dimethylaniline (for iodide) | GC-MS | 0.34 nM (I⁻), 1.11 nM (IO₃⁻) | Environmental samples |
Spectroscopic and Spectrometric Methods for this compound Analysis
Spectroscopic and spectrometric methods play a crucial role in this compound analysis, offering direct quantification and sometimes speciation capabilities, often complementing chromatographic separations.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly selective and sensitive technique for the determination of total this compound and serves as a powerful element-specific detector when coupled with chromatographic methods for speciation analysis.
Advantages:
High Sensitivity and Selectivity: ICP-MS provides excellent selectivity and sensitivity for this compound measurement, with typical detection limits often below µg L⁻¹. For instance, detection limits for this compound in drinking water can be as low as 0.007 mg·kg⁻¹.
Wide Applicability: It has been extensively used for this compound determination in various biological samples, food products, environmental samples (e.g., water, soil, aerosols), and animal tissues.
Coupling Capabilities: Its ability to couple with online separation tools like HPLC, IC, and SEC makes it indispensable for this compound speciation studies.
Challenges and Considerations:
Volatility of this compound: this compound is volatile and can form I₂ (PubChem CID: 23667250) and HI (PubChem CID: 251) during sample preparation, leading to potential losses and low recoveries. To mitigate this, sample decomposition often involves alkaline conditions, such as using tetramethylammonium (B1211777) hydroxide (TMAH, PubChem CID: 6502).
High Ionization Potential: this compound has a relatively high ionization potential (10.45 eV), which can result in a lower fraction of ionized this compound in argon plasma (around 29%), potentially affecting sensitivity compared to other elements.
Memory Effects and Signal Stability: ICP-MS can exhibit poor signal stability and memory effects for this compound detection due to sample deposition on cones and material buildup in the plasma torch and spray chamber. Using specific mobile phases or cleaning solutions (e.g., 2% NH₃·H₂O) and internal standards (e.g., ¹⁵⁹Tb) can help address these issues.
Interferences: While ¹²⁷I (PubChem CID: 24514) is generally free from polyatomic or isobaric interferences, careful method development is still required, especially in complex matrices.
Table 3: ICP-MS Performance for Total this compound Determination
| Sample Type | Sample Preparation | Detection Limit | Recovery Range | Notes | Reference |
| Food Samples | Hotplate TMAH extraction | Not specified | Not specified | Routine method development | |
| Animal Tissues | Microwave digestion with TMAH | 26.9 µg kg⁻¹ | 113 ± 22% (spiked recovery) | Accuracy proven with SRM | |
| Mineral Water | 2% ammonium hydroxide + 0.1% EDTA | <0.1 µg L⁻¹ | Not specified | Prevents precipitation in high pH | |
| Drinking Water | 1% ammonia (B1221849) solution, isopropyl sensitization | 0.007 mg·kg⁻¹ | 96.00% to 112.3% | Uses ¹⁵⁹Tb as internal standard |
Iodine in Materials Science
Functional Materials Development with Iodine
This compound's versatility extends to the creation of functional materials with tailored properties for specific technological applications. Its integration into material design enables enhanced performance, stability, and novel functionalities in fields such as renewable energy and waste management.
Applications in Solar Energy Conversion
This compound-containing compounds are central to several types of solar energy conversion technologies, notably perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs).
Perovskite Solar Cells (PSCs)
Methylammonium (B1206745) lead iodide (MAPbI₃) is a widely studied perovskite material for solar cells, achieving efficiencies exceeding 20% and offering cost-effective manufacturing compared to silicon-based cells. However, a significant challenge for this compound-based perovskite solar cells is their intrinsic instability, primarily due to the generation and migration of gaseous this compound (I₂) during operation. This self-exposure to this compound vapor accelerates the decomposition of MAPbI₃ into lead iodide (PbI₂), compromising the device's lifespan.
This compound migration, specifically of iodide ions (I⁻), is also a key factor contributing to hysteresis in PSCs and can lead to the corrosion of metallic electrodes, particularly silver (Ag), forming silver iodide (AgI).
To address these stability issues, researchers have developed several strategies:
This compound Confinement: Incorporating materials like poly(2-vinylpyridine) (P2VP) or β-cyclodextrin (β-CD) into the perovskite film can effectively bond with and inhibit the diffusion and volatilization of this compound species, thereby suppressing perovskite decomposition. For instance, PSCs incorporating P2VP retained 90.9% of their initial efficiency after 750 hours at 85 °C. Similarly, β-CD-modified PSCs maintained 81.2% of their highest efficiency after 300 hours of MPP tracking at 85 °C.
Additives for this compound Reduction: Additives such as benzylhydrazine (B1204620) hydrochloride (BHC) can reduce detrimental I₂ back to I⁻ in degraded perovskite precursor solutions, leading to a substantial reduction of I₃⁻-induced charge traps and improved device performance and reproducibility. BHC-modified p-i-n structure PSCs achieved a certified stabilized efficiency of 22.62%.
Doping for Hole Transport: this compound can serve as a p-type dopant for hole transport materials like spiro-OMeTAD, enhancing conductivity and hole-extraction ability. A planar PSC based on spiro-OMeTAD doped with 8 wt% this compound achieved a power conversion efficiency (PCE) of 19.69%, compared to 18.04% for devices with pristine spiro-OMeTAD.
Surface Passivation: Organic iodides are employed for surface passivation to achieve high-performance PSCs. However, this can also trigger the migration of this compound interstitial (Iᵢ) defects. Research indicates that the alkyl chain length of cations in phenylalkylammonium iodides influences the suppression of Iᵢ migration, with phenylpropylammonium iodide-treated PSCs achieving 24.20% efficiency and retaining 92% of initial efficiency after 240 hours of continuous illumination.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the iodide/triiodide (I⁻/I₃⁻) redox couple is a ubiquitous electrolyte. While effective, this redox shuttle has disadvantages, including significant energy loss during dye regeneration, visible light absorption around 430 nm, and corrosiveness towards metallic electrodes and sealing materials. Consequently, significant research is focused on developing this compound-free redox couples and alternative platinum-free cathode materials, such as inorganic transition metal compounds, organic conductive polymers, and carbonaceous materials (e.g., carbon nanotubes and graphene), to overcome these limitations. For example, kesterite Cu₂ZnSnS₄ (CZTS) and its substituted variants like Cu₂CoSnS₄ (CCTS) and Cu₂NiSnS₄ (CNTS) are being investigated as cost-effective counter electrode materials, with CCTS and CNTS exhibiting PCEs comparable to platinum (8.3% and 8.2%, respectively).
Other Solar Energy Conversion Applications
This compound also finds application in other solar cell types. Ionic liquids derived from diethyl and dibutyl-alkylsulphonium iodides have been successfully used as electrolytes in dye-sensitized, nanocrystalline solar cells, demonstrating stable efficiencies over 2%, with some reaching almost 4%. These this compound-containing cells showed improved long-term stability compared to organic solvent-based cells. Furthermore, in photoelectrochemical solar cells utilizing transition metal dichalcogenides like MoSe₂, the accumulation of photogenerated I₂/I₃⁻ products on the electrode surface can limit photocurrent efficiency.
Table 1: Performance Metrics of this compound-Related Perovskite Solar Cells
| Perovskite Solar Cell Type / Modification | Key Feature / Role of this compound | Power Conversion Efficiency (PCE) | Stability Retention | Reference |
| MAPbI₃ with P2VP confinement | This compound confinement | 22.97% | 90.9% after 750h at 85 °C | |
| MAPbI₃ with β-CD confinement | This compound trapping | - | 81.2% after 300h at 85 °C | |
| MAPbI₃ with BHC additive | I₂ reduction to I⁻ | 23.2% (certified 22.62%) | Improved operational stability | |
| MAPbI₃ with 8 wt% this compound-doped spiro-OMeTAD | p-type dopant | 19.69% | - | |
| MAPbI₃ with Phenylpropylammonium iodide passivation | Iᵢ migration inhibition | 24.20% | 92% after 240h continuous illumination |
Adsorbent Materials for this compound Capture
The efficient capture and safe disposal of radioactive this compound, particularly isotopes like ¹²⁹I (half-life of 15.7 × 10⁶ years) and ¹³¹I (half-life of approximately eight days), are critical for environmental safety and human health, especially in the context of nuclear power generation and reprocessing facilities. Radioactive this compound can be present as molecular this compound (I₂) or organic iodides (e.g., methyl iodide, CH₃I) in off-gases.
Traditional adsorbents like activated carbon and zeolites (e.g., Ag-zeolites) have been employed, but they often suffer from low adsorption capacities, high cost, and instability under harsh conditions. For instance, Ag-doped silica (B1680970) aerogels have theoretical and practical adsorption capacities far from meeting requirements.
Emerging Porous Materials
Recent advancements have focused on developing high-performance adsorbents using emerging porous materials due to their diverse structures, large surface areas, tunable pore sizes, and designable surface functionalities.
Metal-Organic Frameworks (MOFs): MOFs are widely studied for this compound capture due to their high surface area. However, their stability at high temperatures and in solution can be poor, limiting practical applications. Despite this, some MOFs like zeolitic imidazolate framework-8 (ZIF-8) have shown excellent chemisorption for neutral this compound.
Porous Organic Polymers (POPs): POPs, including hypercrosslinked polymers (HCPs), conjugated microporous polymers (CMPs), porous aromatic frameworks (PAFs), and covalent organic frameworks (COFs), offer higher stability and significant potential for this compound capture and storage. They are characterized by strong covalent bonds, high surface areas, and tunable porosity.
Covalent Organic Frameworks (COFs): COFs are particularly promising due to their highly ordered structures, crystallinity, large BET surface area, intrinsic porosity, and superior chemical/thermal stability. They capture this compound through a combination of physical and chemical adsorption, often involving interactions between electron-rich groups (e.g., C=N, -NH₂, triazine, pyridine, aromatic rings) and electron-deficient I₂ via charge-transfer complexes, leading to the formation of polyiodide species like I₃⁻ and I₅⁻.
Examples include SIOC-COF-7, which demonstrated an I₂ adsorption capacity of 4.81 g·g⁻¹.
COF-OH-50 and iCOF-AB-50 showed static I₂ adsorption capacities of 6.49 g·g⁻¹ and 10.21 g·g⁻¹, respectively, with dynamic capacities of 1.70 g·g⁻¹ and 2.79 g·g⁻¹ at room temperature.
C-N-linked COFs (COF-TpgDB, COF-TpgBD, COF-TpgTd) achieved high adsorption capacities of 260 wt%, 181 wt%, and 166 wt% for this compound, respectively.
Imine-linked COFs (TFB-DB COF, TFB-BD COF, TFB-Td COF) exhibited capacities of 6.4, 6.23, and 4.97 g/g, respectively, for this compound vapor.
Aniline-based hypercrosslinked polymers (AHCPs) like AHCP-1 and AHCP-2 showed record-high static this compound adsorption of 250 wt% in aqueous solution and 596 wt% in this compound vapor, respectively.
Metal-Based Adsorbents
Various metals and their compounds are utilized as active sites for chemical adsorption of this compound.
Silver (Ag): Silver-containing adsorbents (e.g., Ag-zeolites, Ag-silica, Ag-graphene fibers) are effective due to the chemical reaction between Ag and this compound to form stable silver iodide (AgI). Ag-zeolites offer high capacity at high temperatures. Ag-functionalized graphene fibers leverage both physisorption from graphene and chemisorption from silver, showing this compound adsorption on surfaces where silver is distributed and diffused into the fiber.
Bismuth (Bi): Bismuth-based materials are gaining attention for their ability to capture this compound by forming stable BiI₃.
Bi-SBA-15 outperformed Ag-zeolites in I₂ uptake capacity at 150 °C.
Bi-graphene oxide (Bi-GO) showed high adsorption capacities (200-230 mg/g) for iodide and iodate (B108269) removal in solution.
Bi₂S₃-reduced graphene oxide (RGO) composites achieved this compound adsorption capacities of 1042.8 mg/g at 200 °C.
Bismuth-doped mordenite (B1173385) (Bi₅@Mordenite) doubled the this compound adsorption capacity of raw zeolite, reaching 538 mg I₂ per gram adsorbent at 200 °C.
Bi-functionalized polyacrylonitrile (B21495) (PAN) composite beads demonstrated high this compound loadings, with Bi-PAN-72h achieving 1012 mg this compound per gram sorbent.
Copper (Cu) and Tin (Sn): Other zero-valent metals embedded in porous substrates, such as Cu⁰ and Sn⁰ in polyacrylonitrile (PAN) composite beads, also show high this compound loadings by forming CuI and SnI₄, respectively. Cu-PAN achieved 1457 mg/g and Sn-PAN reached 1669 mg/g.
Iron (Fe): Three-dimensional iron(II) clathrochelate-bridged secondary arylamine copolymers (TAC1–3) have demonstrated impressive this compound vapor adsorption capabilities, with TAC3 achieving an outstanding uptake of 1500 wt% (15 g·g⁻¹). These materials also effectively remove this compound from aqueous and cyclohexane (B81311) solutions, with TAC3 showing capacities of 5.95 g·g⁻¹ and 1.11 g·g⁻¹, respectively.
Hybrid Materials
Non-porous organic-inorganic layered solids have been developed for reversible or irreversible capture of halogens, including this compound. These materials exhibit high gravimetric capacities (up to 43% for this compound capture, compared to ~23% for zeolites and 64% for some MOFs) and volumetric storage capacity, along with tunable release properties and resistance to harsh conditions.
Table 2: this compound Adsorption Capacities of Various Adsorbent Materials
| Adsorbent Material | Type of this compound | Adsorption Capacity | Conditions | Reference |
| SIOC-COF-7 | I₂ vapor | 4.81 g·g⁻¹ | - | |
| COF-OH-50 | I₂ static | 6.49 g·g⁻¹ | Static conditions | |
| iCOF-AB-50 | I₂ static | 10.21 g·g⁻¹ | Static conditions | |
| COF-OH-50 | I₂ dynamic | 1.70 g·g⁻¹ | Dynamic, room temperature | |
| iCOF-AB-50 | I₂ dynamic | 2.79 g·g⁻¹ | Dynamic, room temperature | |
| COF-TpgDB | This compound | 260 wt% | - | |
| COF-TpgBD | This compound | 181 wt% | - | |
| COF-TpgTd | This compound | 166 wt% | - | |
| TFB-DB COF | I₂ vapor | 6.4 g/g | - | |
| TFB-BD COF | I₂ vapor | 6.23 g/g | - | |
| TFB-Td COF | I₂ vapor | 4.97 g/g | - | |
| AHCP-1 (Hypercrosslinked Polymer) | I₂ aqueous | 250 wt% | Aqueous solution | |
| AHCP-2 (Hypercrosslinked Polymer) | I₂ vapor | 596 wt% | This compound vapor | |
| Bi₂S₃-RGO composite | This compound | 1042.8 mg/g | 200 °C, 2h, static air | |
| Bi₅@Mordenite | I₂ | 538 mg/g | 200 °C, 6h | |
| Ag-PAN composite beads | This compound gas | 753 mg/g | 120 ± 1 °C | |
| Bi-PAN-72h composite beads | This compound gas | 1012 mg/g | 120 ± 1 °C | |
| Cu-PAN composite beads | This compound gas | 1457 mg/g | 120 ± 1 °C | |
| Sn-PAN composite beads | This compound gas | 1669 mg/g | 120 ± 1 °C | |
| TAC3 (Fe(II) clathrochelate copolymer) | I₂ vapor | 15 g·g⁻¹ (1500 wt%) | - | |
| TAC3 (Fe(II) clathrochelate copolymer) | I₂ solution | 5.95 g·g⁻¹ | Aqueous solution | |
| TAC3 (Fe(II) clathrochelate copolymer) | I₂ solution | 1.11 g·g⁻¹ | Cyclohexane solution (1000 mg L⁻¹) | |
| Boron Nitride (BN) foams | I₂ vapor | ~212 wt% | - | |
| Stanford Hybrid Materials | This compound vapor | Up to 43% | - |
Atmospheric Chemistry of this compound
The atmospheric chemistry of this compound is a dynamic field, with ongoing research elucidating its complex interactions and profound environmental impacts.
Sources of Atmospheric this compound
The atmosphere receives this compound primarily from oceanic emissions, which encompass both biological and non-biological pathways. Terrestrial sources contribute a smaller proportion.
The oceans serve as the main reservoir and source of atmospheric this compound. Within the ocean, this compound is naturally present predominantly as aqueous iodide (I⁻) and iodate.
Inorganic Emissions : The most significant single source of gaseous this compound to the atmosphere is the rapid heterogeneous reaction of sea-surface iodide with gaseous ozone (O₃). This reaction facilitates the release of molecular this compound (I₂) and hypoiodous acid (HOI). Modeling studies suggest that this inorganic sea surface source accounts for approximately 75% to 80% of the total global atmospheric this compound emissions.
Organic Emissions : Volatile iodinated organic compounds, or iodocarbons, are also emitted from the marine environment. These include compounds such as methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr). These organic compounds are released by various marine organisms, including macroalgae (seaweeds) found in coastal areas and phytoplankton residing in the surface waters of the ocean. While historically considered the primary source, current evidence indicates that these organic emissions contribute only about 20% of the total global this compound flux to the atmosphere. Methyl iodide is additionally emitted in minor quantities by rice plantations and produced by terrestrial fungi and bacteria. The total annual contribution from iodinated hydrocarbons is estimated at approximately 0.6 Tg.
Anthropogenic activities have significantly augmented atmospheric this compound emissions since the pre-industrial era. This increase is largely driven by elevated tropospheric O₃ concentrations, which result from anthropogenic emissions of nitrogen oxides (NOx). The heightened O₃ levels react with marine iodide, thereby accelerating the release of volatile inorganic this compound species like HOI and I₂ into the atmosphere. Observational data from Alpine and Greenland ice cores corroborate this trend, revealing a three-fold increase in this compound deposition over the latter half of the twentieth century, consistent with increased oceanic this compound emissions driven by anthropogenic O₃. This interplay between human-induced pollution and the availability of this compound has intensified this compound's atmospheric influence, particularly in the Northern Hemisphere.
Oceanic Emissions (Organic and Inorganic)
This compound-Mediated Atmospheric Reactions and Cycles
Upon emission into the atmosphere, gaseous this compound compounds undergo rapid photolysis, typically within timescales ranging from seconds to a few days, releasing constituent this compound atoms into the lower atmosphere. These this compound atoms then participate in a series of reactions that profoundly alter atmospheric chemistry.
This compound plays a critical role in the depletion of tropospheric ozone. This compound atoms (I) react with O₃ to produce the this compound monoxide (IO) radical. The detection of the IO radical serves as a definitive indicator of active this compound chemistry in the atmosphere. Subsequently, IO radicals react with nitrogen and hydrogen oxides, further disrupting atmospheric chemical balances. Reactive halogens, including this compound, contribute to ozone depletion through highly efficient catalytic cycles. Global atmospheric modeling studies have demonstrated that this compound-induced chemistry can lead to an approximate 15% reduction in global tropospheric O₃, with localized reductions of 5%–10% depending on geographical area. In the lower troposphere, inorganic this compound sources are responsible for 75% of the modeled ozone reduction, while organic sources account for the remaining 25%. Furthermore, this compound has been observed to be injected into the stratosphere, where it contributes to ozone depletion, including a notable, albeit small, impact on the Antarctic O₃ hole. This this compound-driven reduction in tropospheric O₃ is an important mechanism that counteracts global warming.
This compound chemistry is a significant driver of new particle formation (NPF) within both marine and polar boundary layers. This process contributes to the formation of cloud condensation nuclei (CCN), thereby influencing the radiative properties of the atmosphere.
Role of this compound Oxides (IₓOᵧ) : The photooxidation of this compound leads to the production of this compound oxides (IₓOᵧ), which are well-established precursors for particle formation. Specifically, this compound monoxide (IO) and this compound dioxide (OIO) undergo rapid recombination reactions, leading to the generation of higher-order this compound oxides (IₓOᵧ). In dry atmospheric conditions, these can form ultrafine aerosols with a composition resembling this compound pentoxide (I₂O₅).
Role of Iodic Acid (HIO₃) : Iodic acid (HIO₃) also plays a crucial role in atmospheric particle formation. Research has elucidated the mechanism by which gas-phase iodic acid forms, highlighting its catalytic involvement in atmospheric particle formation. Iodic acid particles can form exceptionally rapidly in the marine boundary layer, even surpassing the formation rates of sulfuric acid-ammonia particles at comparable acid concentrations. The formation of particles from iodic acid is not confined to coastal this compound hotspots but can occur throughout the atmosphere, suggesting a potentially broader global significance for this compound in particle formation than previously recognized. this compound pentoxide (I₂O₅), derived from higher-order IₓOᵧ, can undergo hydrolysis to yield HIO₃, which subsequently contributes to the aggregation of this compound-containing clusters and particles. In the presence of atmospheric water vapor, this compound-containing clusters and particles are formed through the aggregation of both IₓOᵧ and HIO₃.
Data Tables
Table 1: Estimated Global Atmospheric this compound Flux from Oceanic Emissions
| Source Type | Compounds | Estimated Contribution (Tg I yr⁻¹) | Percentage of Total Flux | Reference |
| Inorganic | HOI, I₂ | ~2 | ~75-80% | |
| Organic | CH₃I, CH₂I₂, CH₂ICl, CH₂IBr | ~0.6 | ~20% |
Table 2: Impact of this compound Chemistry on Tropospheric Ozone Reduction
| Atmospheric Region | Ozone Reduction | Source Contribution (Lower Troposphere) | Reference |
| Global Troposphere | ~15% | - | |
| Troposphere (Location-dependent) | 5%-10% | - | |
| Lower Troposphere | - | Inorganic this compound: 75% | |
| Organic this compound: 25% |
Influence on HO and NO Chemistry
This compound significantly impacts atmospheric chemistry, particularly the cycles of hydroxyl (HO) and nitrogen oxide (NO) radicals, which are central to the atmosphere's oxidizing capacity. Reactive this compound species, such as the this compound monoxide (IO) radical, engage in catalytic cycles that lead to ozone (O₃) destruction in the troposphere . The IO radical interacts with other atmospheric radicals, including HOx (OH + HO₂) radicals, through sequences like IO + HO₂ → HOI + O₂, where HOI (hypoiodous acid) can then photolyze to regenerate OH and I atoms (HOI + hv → OH + I) . This process can influence the global mean OH concentrations .
Furthermore, this compound chemistry can alter the speciation within chemical families like NOx . This compound-induced chemistry has been shown to reduce tropospheric ozone concentrations by 5% to 10% depending on geographical location, with 75% of this reduction in the lower troposphere originating from inorganic this compound sources .
Modeling Atmospheric this compound Chemistry
Atmospheric this compound cycling is increasingly incorporated into chemical transport and air quality models due to its significant role in numerous atmospheric processes . Models such as GEOS-Chem, CAM-Chem, SOCOL-AERv2-I, HYSPLIT, RAPTOR, and WRF-Chem are utilized to simulate this compound's atmospheric dispersion and chemical impacts .
Modeling efforts have revealed that this compound-induced chemistry can lead to a 3% to 4% reduction in the global ozone column, with the greatest impact observed at high latitudes . In the lower stratosphere, this compound can decrease ozone by 30 ppbv at low latitudes and up to 100 ppbv at high latitudes . Despite being present in smaller amounts than other halogens, this compound can dominate halogen-mediated lower stratospheric ozone loss during summer, contributing approximately 73% .
Challenges in modeling atmospheric this compound chemistry include uncertainties in fundamental photochemical and kinetic parameters, as well as accurately determining the altitude distribution of the IO column density . Recent advancements include updated aqueous phase this compound chemistry schemes that account for the reduction of iodate in acidic aerosols and the role of organic this compound chemistry . Heterogeneous processes, such as the uptake of hypoiodous acid (HOI) onto sea-salt aerosol particles, are also crucial for accurate modeling, as they lead to the formation of this compound interhalogen species (e.g., this compound monochloride (ICl) and this compound monobromide (IBr)) which rapidly release reactive halogen atoms upon photolysis, enhancing ozone loss and new particle formation .
Table 1: Modeled Impacts of this compound on Atmospheric Ozone
| Atmospheric Region | Impact on Ozone | Reference |
| Global Ozone Column | 3%–4% reduction | |
| Lower Stratosphere (Low Latitudes) | Up to 30 ppbv reduction | |
| Lower Stratosphere (High Latitudes) | Up to 100 ppbv reduction | |
| Troposphere | 5%–10% reduction | |
| Lower Stratosphere (Summer, Halogen-mediated) | ~73% contribution to loss |
Biogeochemical Cycling of this compound
This compound undergoes a complex biogeochemical cycle, moving through the lithosphere, hydrosphere, atmosphere, and biosphere .
This compound Speciation and Transport in Water Systems
In water systems, particularly in oceans, this compound primarily exists as the dissolved anions iodide (I⁻) and iodate (IO₃⁻), with smaller fractions of dissolved organic this compound (DOI) and particulate this compound . The total dissolved this compound concentration in the ocean is generally stable, ranging from 400 to 500 nM .
Thermodynamically, iodate is the favored form in oxygenated waters and is overwhelmingly dominant below the oceanic mixed layer . However, iodide can be the dominant species in coastal and low-latitude regions, with concentrations reaching several hundred nanomolar, and is anomalously accumulated in the euphotic zone . This distribution is largely determined by biologically mediated interconversion with iodate, as well as physical mixing and advection processes .
Factors controlling this compound speciation in seawater include biological and abiotic processes . For instance, the presence and distribution of iodide in the surface ocean are essentially determined by its biologically mediated interconversion with iodate . The conversion of iodide to iodate can occur through bacterial processes and at the microlayer where stronger oxidants may be present . Freshwater streams also contribute to this compound backflow into the ocean .
Table 2: Dominant this compound Species in Seawater
| Species | Typical Concentration (nM) | Dominant Location | Thermodynamic Stability |
| Iodate (IO₃⁻) | 400-500 (total this compound) | Below mixed layer, oxygenated waters | High |
| Iodide (I⁻) | Variable, up to 300 nM in some regions | Surface ocean, euphotic zone, coastal/low latitudes | Low (thermodynamically unstable in oxygenated waters) |
This compound in Soil Systems
This compound in soil is found in various fractions, which can be categorized based on their association with soil particles and chemical properties . The main identifiable fractions include:
Water-soluble this compound : Considered the most mobile and readily bioavailable fraction, entering the food chain . Its amount typically does not exceed 10% of total soil this compound .
Exchangeable this compound : this compound bound through ion exchange processes.
This compound bound to carbonates : Associated with carbonate minerals.
This compound bound to reducible metal oxides : Such as iron (Fe) and aluminum (Al) oxides . This fraction can constitute 15-30% of total soil this compound and is more abundant in soils poor in organic matter .
This compound bound to soil organic matter (SOM) : A significant pool of soil this compound, often occurring in organically bound forms . This binding can involve covalent bonds .
Residue : this compound strongly bound within the soil matrix .
The sorption and mobility of this compound in soil are influenced by a complex interplay of factors, including the chemical properties and speciation of this compound, soil characteristics (e.g., ion exchange capacity, surface net-charge, pH, organic matter content, clay content, and presence of metal oxides), and specific environmental conditions (e.g., redox fluctuations and biological activity) . For instance, under acidic conditions, the mobility of inorganic this compound species generally decreases as iodide and iodate can be electrostatically drawn to positively charged surfaces of oxides and hydroxides . Conversely, under reducing or anoxic conditions, this compound bound to soil particles can be reduced and released into the soil solution, increasing its mobility and potential for leaching .
Microorganisms play a crucial role in this compound mobility in soil systems by promoting the iodination (covalent binding) of soil organic matter . Extracellular oxidases, primarily of bacterial origin, are thought to be the main catalysts for soil iodination in aerobic surface soils .
Marine Biogeochemistry of this compound
The marine biogeochemistry of this compound is a dynamic cycle involving transformations between different this compound species driven by abiotic, photochemical, and biological processes occurring at the ocean surface, at depth, and at the sediment-water interface .
Marine biota, particularly micro- and macro-algae, play a significant role in the transformation and volatilization of this compound . They convert this compound into more volatile organic species such as methyl iodide (CH₃I), methylene (B1212753) diiodide (CH₂I₂), chloroiodomethane (CH₂ICl), and bromoiodomethane (CH₂IBr), which can then be released into the atmosphere . Abiotic production routes at the sea surface also contribute to atmospheric this compound, producing HOI and I₂ through reactions involving dissolved ozone and iodide .
The sea-air this compound flux is critically dependent on this compound speciation at the ocean surface, especially the reactions of iodide-iodine . This flux is a major driver of the marine ozone sink . Understanding the distribution and drivers of marine this compound speciation is essential for accurately quantifying these fluxes and the marine ozone sink .
Beyond its atmospheric role, the marine this compound cycle is also relevant in paleoceanography. The abundance of iodate-iodine in ancient carbonate minerals is used as a proxy for the oxygenation state of the paleo-ocean . This compound species, including anthropogenic radioisotopes, are also employed as tracers for water masses and sedimentary inputs .
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (I) | 23667600 |
| Iodide (I⁻) | 25499 |
| Iodate (IO₃⁻) | 24499 |
| Hypoiodous Acid (HOI) | 139129 |
| This compound Monoxide (IO) | 147820 |
| Methyl Iodide (CH₃I) | 6378 |
| Methylene Diiodide (CH₂I₂) | 10972 |
| Chloroiodomethane (CH₂ICl) | 123871 |
| Bromoiodomethane (CH₂IBr) | 123872 |
| This compound Monochloride (ICl) | 24647 |
| This compound Monobromide (IBr) | 24648 |
| Iodic Acid (HIO₃) | 24344 |
| Ozone (O₃) | 24823 |
| Hydroxyl Radical (OH) | 134107 |
| Hydroperoxyl Radical (HO₂) | 162118 |
| Nitrogen Monoxide (NO) | 145068 |
| Nitrogen Dioxide (NO₂) | 3032543 |
| Nitrate (B79036) Radical (NO₃) | 166848 |
| Oxygen (O₂) | 24825 |
| Water (H₂O) | 962 |
Note: The PubChem CIDs are provided for the primary chemical compounds mentioned in the article. Some radical species or transient intermediates may not have a direct PubChem CID or are represented by their stable counterparts.## this compound in Environmental and Geochemical Systems
This compound (I) is a crucial trace element that plays a significant role in various environmental and geochemical systems, influencing atmospheric chemistry, water dynamics, and soil processes. Its diverse speciation and reactivity underpin its complex biogeochemical cycling across different Earth compartments.
Iodine in Environmental and Geochemical Systems
Biogeochemical Cycling of this compound
This compound undergoes a complex biogeochemical cycle, moving through the lithosphere, hydrosphere, atmosphere, and biosphere .
This compound Speciation and Transport in Water Systems
In water systems, particularly in oceans, this compound primarily exists as the dissolved anions iodide (I⁻) and iodate (IO₃⁻), with smaller fractions of dissolved organic this compound (DOI) and particulate this compound . The total dissolved this compound concentration in the ocean is generally stable, ranging from 400 to 500 nM .
Thermodynamically, iodate is the favored form in oxygenated waters and is overwhelmingly dominant below the oceanic mixed layer . However, iodide can be the dominant species in coastal and low-latitude regions, with concentrations reaching several hundred nanomolar, and is anomalously accumulated in the euphotic zone . This distribution is largely determined by biologically mediated interconversion with iodate, as well as physical mixing and advection processes .
Factors controlling this compound speciation in seawater include biological and abiotic processes . For instance, the presence and distribution of iodide in the surface ocean are essentially determined by its biologically mediated interconversion with iodate . The conversion of iodide to iodate can occur through bacterial processes and at the microlayer where stronger oxidants may be present . Freshwater streams also contribute to this compound backflow into the ocean .
Table 2: Dominant this compound Species in Seawater
| Species | Typical Concentration (nM) | Dominant Location | Thermodynamic Stability |
| Iodate (IO₃⁻) | 400-500 (total this compound) | Below mixed layer, oxygenated waters | High |
| Iodide (I⁻) | Variable, up to 300 nM in some regions | Surface ocean, euphotic zone, coastal/low latitudes | Low (thermodynamically unstable in oxygenated waters) |
This compound in Soil Systems
This compound in soil is found in various fractions, which can be categorized based on their association with soil particles and chemical properties . The main identifiable fractions include:
Water-soluble this compound : Considered the most mobile and readily bioavailable fraction, entering the food chain . Its amount typically does not exceed 10% of total soil this compound .
Exchangeable this compound : this compound bound through ion exchange processes.
This compound bound to carbonates : Associated with carbonate minerals.
This compound bound to reducible metal oxides : Such as iron (Fe) and aluminum (Al) oxides . This fraction can constitute 15-30% of total soil this compound and is more abundant in soils poor in organic matter .
This compound bound to soil organic matter (SOM) : A significant pool of soil this compound, often occurring in organically bound forms . This binding can involve covalent bonds .
Residue : this compound strongly bound within the soil matrix .
The sorption and mobility of this compound in soil are influenced by a complex interplay of factors, including the chemical properties and speciation of this compound, soil characteristics (e.g., ion exchange capacity, surface net-charge, pH, organic matter content, clay content, and presence of metal oxides), and specific environmental conditions (e.g., redox fluctuations and biological activity) . For instance, under acidic conditions, the mobility of inorganic this compound species generally decreases as iodide and iodate can be electrostatically drawn to positively charged surfaces of oxides and hydroxides . Conversely, under reducing or anoxic conditions, this compound bound to soil particles can be reduced and released into the soil solution, increasing its mobility and potential for leaching .
Microorganisms play a crucial role in this compound mobility in soil systems by promoting the iodination (covalent binding) of soil organic matter . Extracellular oxidases, primarily of bacterial origin, are thought to be the main catalysts for soil iodination in aerobic surface soils .
Marine Biogeochemistry of this compound
The marine biogeochemistry of this compound is a dynamic cycle involving transformations between different this compound species driven by abiotic, photochemical, and biological processes occurring at the ocean surface, at depth, and at the sediment-water interface .
Marine biota, particularly micro- and macro-algae, play a significant role in the transformation and volatilization of this compound . They convert this compound into more volatile organic species such as methyl iodide (CH₃I), methylene (B1212753) diiodide (CH₂I₂), chloroiodomethane (B1360106) (CH₂ICl), and bromoiodomethane (B1195271) (CH₂IBr), which can then be released into the atmosphere . Abiotic production routes at the sea surface also contribute to atmospheric this compound, producing HOI and I₂ through reactions involving dissolved ozone and iodide .
The sea-air this compound flux is critically dependent on this compound speciation at the ocean surface, especially the reactions of iodide-iodine . This flux is a major driver of the marine ozone sink . Understanding the distribution and drivers of marine this compound speciation is essential for accurately quantifying these fluxes and the marine ozone sink .
Beyond its atmospheric role, the marine this compound cycle is also relevant in paleoceanography. The abundance of iodate-iodine in ancient carbonate minerals is used as a proxy for the oxygenation state of the paleo-ocean . This compound species, including anthropogenic radioisotopes, are also employed as tracers for water masses and sedimentary inputs .
Iodine in Biological and Medicinal Chemistry Research
Radiopharmaceutical Chemistry and Iodine Radioisotopes
Radiopharmaceutical chemistry leverages the unique properties of this compound radioisotopes to create agents that can selectively target biological processes or tissues within the body. Among the 37 known isotopes of this compound, four—this compound-123 (123I), this compound-124 (124I), This compound-125 (B85253) (125I), and This compound-131 (B157037) (131I)—are predominantly utilized in biomedical applications for diagnostics and therapy. These radioisotopes offer distinct advantages, including half-lives that are suitable for various medical procedures, which is often longer than other common diagnostic radioisotopes like Carbon-11 (11C) and Fluorine-18 (18F).
The production methods for these radioisotopes vary. 131I is primarily produced in nuclear reactors through the fission of Uranium-235 (235U) or by neutron bombardment of natural tellurium. This reactor-based production makes 131I commercially available in large quantities. In contrast, 123I and 124I are typically cyclotron-produced radionuclides. 123I can be produced by direct proton bombardment of tellurium targets or indirectly via the formation and subsequent decay of Xenon-123 (123Xe). 124I is also cyclotron-produced, though its commercial availability in large quantities is currently limited despite increasing demand for research. 125I has a half-life of 59.4 days and decays via electron capture to Tellurium-125 (125Te).
The physical properties of these key this compound radioisotopes are summarized below:
Table 1: Key this compound Radioisotopes and Their Properties
| Isotope | Half-Life | Primary Decay Mode | Main Emissions (Energy) | Typical Application | Production Method |
| 123I | 13.2 hours | Electron Capture (EC) | Gamma (159 keV) | SPECT Imaging | Cyclotron |
| 124I | 4.18 days | Positron Emission (β+) | Positrons (max 2138 keV, mean 819 keV), Gamma | PET Imaging | Cyclotron |
| 125I | 59.4 days | Electron Capture (EC) | Gamma (27.2, 27.5, 31.0, 35.5 keV), X-rays, Auger electrons | Preclinical Research, Brachytherapy, Immunoassays | Reactor |
| 131I | 8.02 days | Beta-minus (β-), Gamma | Beta (max 606 keV), Gamma (364 keV) | Therapy, SPECT Imaging (less common for diagnosis) | Reactor (fission of 235U, neutron irradiation of tellurium) |
Synthesis of Radioiodinated Compounds
The synthesis of radioiodinated compounds is crucial for their application in nuclear medicine. General methods for incorporating radioactive this compound into molecules have been developed over time, primarily based on oxidative iodination and substitution techniques. Early approaches often involved high-temperature reactions or strong oxidizing conditions. To overcome limitations such as harsh reaction conditions and challenging purifications, new synthetic methodologies have emerged.
This compound's versatile chemistry allows it to form both electrophilic (I+) and nucleophilic (I-) species, enabling diverse radiolabeling strategies. Common methods include isotope exchange, nucleophilic substitution, electrophilic substitution, addition to double bonds, and iododemetallation. For medical radiopharmaceuticals, electrophilic aromatic substitution of a proton or a tin-containing group, and isotope exchange reactions in aryl iodides, are frequently employed.
Electrophilic Substitution Radiodinations
Electrophilic aromatic substitution is a widely used strategy for radioiodination, applicable directly to the compound of interest or using a pre-functionalized precursor. This process requires the generation of an electrophilic this compound species, typically prepared from sodium iodide (NaI) and a strong oxidant.
Common Oxidizing Agents:
Chloramine-T
Peracids/Hydrogen peroxide
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
N-halosuccinimides (e.g., N-chlorosuccinimide)
N-chloroamides
Starting compounds for electrophilic iodination can include arenes or their derivatives containing tin, boron, or silicon. For instance, iododestannylation is a widely used methodology in research facilities. Direct electrophilic aromatic substitution of a hydrogen atom in an aromatic ring with a radiothis compound isotope, often facilitated by oxidizing agents, is a typical process for radiolabeling aromatic molecules. This method, however, may exhibit low regioselectivity unless the starting compound is carefully chosen. Many natural compounds, due to their electron-rich aromatic rings, are often synthesized via electrophilic substitution reactions using oxidizing agents.
Nucleophilic Substitution Radiodinations
Nucleophilic substitution reactions offer another route for introducing radiothis compound, particularly into aliphatic groups. These reactions typically involve the displacement of suitable leaving groups with a radioiodide ion, often under Finkelstein conditions. Early reported methods for radioactive this compound incorporation also included nucleophilic substitution reactions, such as high-temperature and solid-state halogen exchange reactions, often performed neat with the radioiodide ion and sometimes in the presence of sulfate (B86663) salts and oxidants like dioxygen. While the lability of the carbon-sp3-iodine (Csp3–I) bond has limited the widespread use of these compounds for in vivo imaging, probes synthesized via Finkelstein-type reactions have found specific applications.
Applications of this compound Radioisotopes in Diagnostics and Therapy
This compound radioisotopes are indispensable tools in nuclear medicine, serving both diagnostic and therapeutic purposes. Their applications range from visualizing metabolic processes to delivering targeted radiation to diseased cells.
SPECT and PET Imaging Tracers
Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are nuclear medicine imaging techniques that provide functional and metabolic information about organs and tissues. this compound radioisotopes are crucial in the development of tracers for these modalities.
SPECT Imaging: SPECT imaging utilizes gamma-emitting radioisotopes. 123I is a widely used cyclotron-produced radioisotope for SPECT, emitting gamma radiation with a characteristic energy of 159 keV, which is well-suited for gamma cameras. Its relatively short half-life of approximately 13.2 hours allows for rapid radioactive labeling and quick absorption and metabolism of the resulting compounds, minimizing patient radiation exposure compared to 131I. 123I is commonly used in radiopharmaceuticals for imaging the thyroid gland to assess its function and detect disorders such as hyperthyroidism, hypothyroidism, and thyroid nodules. Additionally, 123I is employed in brain imaging to study neurotransmitter systems and diagnose neurological disorders, such as Parkinson's disease, through radiolabeled tracers like 123I-ioflupane (DaTSCAN). While 131I also emits gamma rays and can be used in SPECT, its higher energy gamma emissions and beta particle emission lead to lower detection efficiency and resolution, and a significantly higher radiation absorbed dose, limiting its use primarily to therapeutic applications or post-therapy imaging.
PET Imaging: PET imaging employs positron-emitting radioisotopes. 124I is a positron-emitting radionuclide with a half-life of approximately 4.18 days, making it suitable for PET scans. Its relatively long half-life allows for tracking biological processes over an extended period and is beneficial for sequential time-point imaging and absorbed dose calculations, particularly in cancer diagnosis and treatment planning. Despite its benefits in lesion detection and measuring metabolic tumor volumes, the complex decay scheme of 124I poses challenges for quantitative PET imaging.
Table 2: Examples of this compound Radioisotopes in Imaging Tracers
| Isotope | Imaging Modality | Example Tracer/Application | PubChem CID |
| 123I | SPECT | Thyroid gland imaging, 123I-ioflupane (DaTSCAN) for neurological disorders | 135300 (Iodide ion I-123) |
| 124I | PET | Cancer diagnosis, neurological studies, infectious disease imaging | 178172 (this compound I-124) |
| 125I | Gamma Camera | 125I-Human Serum Albumin (HSA) for blood volume and vascular permeability assessment, radioimmunoassays | 23940 (this compound-125) |
| 131I | SPECT (less common for diagnosis) | Post-therapy imaging of thyroid cancer | 24855 (this compound I-131) |
Targeted Radiotherapy
Targeted radiotherapy utilizes radioisotopes to deliver radiation directly to diseased cells, minimizing damage to surrounding healthy tissues. this compound radioisotopes, particularly 131I, are highly effective in this therapeutic approach due to their decay characteristics.
This compound-131 (131I) in Therapy: 131I is a cornerstone in the treatment of thyroid disorders, including hyperthyroidism (overactive thyroid) and differentiated thyroid cancer. The thyroid gland's natural ability to absorb this compound is exploited, allowing 131I to selectively accumulate in thyroid cells, including cancerous ones. Once concentrated, 131I emits short-range beta radiation, which destroys the target tissue. Approximately 90% of its tissue damage is attributed to beta radiation, with the remaining damage from gamma radiation. This targeted delivery makes 131I therapy a highly effective postoperative modality for well-differentiated thyroid cancer, serving as adjuvant treatment for known residual malignancies or metastases. It is also used for the ablation of benign thyroid tumors.
I-131-metaiodobenzylguanidine (I-131-MIBG): Beyond thyroid applications, 131I is used as a radioactive label for specific radiopharmaceuticals designed for therapy. 131I-metaiodobenzylguanidine (131I-MIBG), a radiolabeled analog of guanethidine, is a notable example. This radiopharmaceutical is used for imaging and treating certain neuroendocrine tumors (NETs), including pheochromocytoma and neuroblastoma. The NET cells pick up the 131I-MIBG wherever they are in the body, and the localized radiation destroys the cancer cells.
This compound-125 (125I) in Brachytherapy: While primarily used in preclinical research and immunoassays, 125I is also utilized in brachytherapy. 125I seeds, encapsulated in small metal capsules, are permanently implanted into the target area, such as in early-stage prostate cancer. Its low-energy gamma radiation without a beta component makes 125I suitable for localized radiation delivery.
Table 3: Examples of this compound Radioisotopes in Targeted Radiotherapy
| Isotope | Application | Example Radiopharmaceutical/Mechanism | PubChem CID |
| 131I | Thyroid cancer, Hyperthyroidism | Sodium Iodide I-131 (selective uptake by thyroid follicular cells) | 24855 (this compound I-131) |
| 131I | Neuroendocrine tumors (NETs), Pheochromocytoma, Neuroblastoma | 131I-metaiodobenzylguanidine (131I-MIBG) (taken up by NET cells) | 162121 (Metaiodobenzylguanidine) |
| 125I | Brachytherapy (e.g., prostate cancer) | 125I seeds (localized radiation delivery) | 23940 (this compound-125) |
Biological Mechanisms of this compound
This compound's biological mechanisms extend significantly beyond its well-known involvement in the synthesis of thyroid hormones. This halogen is actively concentrated in numerous extrathyroidal tissues, including the mammary gland, prostate, pancreas, lung, nervous system, salivary glands, stomach, ovaries, and thymus, suggesting a broader physiological importance . Within these tissues, this compound exhibits multifaceted actions, primarily functioning as an antioxidant, a modulator of immune responses, and an inducer of cellular apoptosis and differentiation .
Extrathyroidal Biological Functions of this compound
Research indicates that molecular this compound (I₂) and iodide (I⁻) exert various biological effects in tissues beyond the thyroid, contributing to cellular stability and regulation through distinct mechanisms.
This compound, particularly in its molecular (I₂) and iodide (I⁻) forms, demonstrates potent antioxidant properties, playing a critical role in mitigating oxidative stress. Iodide functions as an electron donor, effectively neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂•⁻), thereby reducing cellular damage . This electron-donating capability allows iodide to quench free radicals and prevent lipid peroxidation of cell membranes by interacting with the double bonds of unsaturated fatty acids .
Furthermore, this compound can induce the expression of type II antioxidant enzymes, including superoxide dismutase (SOD), catalase (Cat), and glutathione (B108866) peroxidase (GSH-Px), enhancing the body's endogenous antioxidant defense systems . Studies have shown that molecular this compound (I₂) can be significantly more potent than other well-known antioxidants like ascorbic acid (vitamin C) and potassium iodide (KI) in certain experimental contexts. For instance, molecular this compound was found to be 10 times more potent than ascorbic acid and 50 times more potent than potassium iodide in an experiment comparing antioxidant capacity .
Table 1: Comparative Antioxidant Potency
| Antioxidant Species | Relative Potency (vs. KI) |
| Molecular this compound (I₂) | 50 times more potent |
| Ascorbic Acid | 5 times more potent |
| Potassium Iodide (KI) | 1 (baseline) |
This table illustrates the comparative antioxidant capacity observed in a specific experimental setting .
This compound plays a significant role in modulating the immune system, supporting both innate and adaptive immune responses. It is actively taken up and metabolized by various immune cells, including phagocytes, granulocytes, and monocytes, which exhibit high concentrations of iodide transporters . Depending on the physiological context, this compound can function as either an anti-inflammatory or a proinflammatory agent, indicating its role in maintaining immune balance .
In vitro studies have demonstrated that this compound induces transcriptional modifications in human leukocytes, leading to the upregulation of genes that promote the activation of cytokines and chemokines, which are crucial for controlling cell trafficking and regulating immune responses . This compound is also recognized for its broad-spectrum antimicrobial activity, effective against bacterial, viral, fungal, and protozoal pathogens . The myeloperoxidase enzyme in leukocytes utilizes this compound to produce this compound-free radicals, which act as potent oxidants with strong bactericidal activity . Additionally, research suggests that this compound can increase Immunoglobulin-G synthesis in human lymphocytes in vitro .
This compound has been observed to induce apoptosis (programmed cell death) and promote cellular differentiation, particularly in neoplastic cells, suggesting potential antiproliferative effects . The mechanisms underlying these effects are diverse:
Direct Mitochondrial Pathway: Oxidized this compound can directly dissipate the mitochondrial membrane potential, thereby triggering mitochondrion-mediated apoptosis in cancer cells without significantly affecting normal tissue mitochondria .
Indirect Pathways via Iodolipids and Nuclear Receptors: An indirect mechanism involves the generation of iodolipids, such as 6-iodolactone (6-IL) derived from arachidonic acid (AA). These iodolipids can activate peroxisome proliferator-activated receptors type gamma (PPARγ), which, in turn, can induce the p53-caspase apoptotic pathway .
Modulation of Gene Expression: this compound's actions can also lead to the inhibition of markers associated with stem cell maintenance (e.g., Sox2, Nanog), chemoresistance (e.g., Multidrug Resistance Protein 1 (MDR1)), and cellular survival (e.g., Survivin (SVV)) .
These antiproliferative and differentiation-inducing effects have been observed in various human cancer cell lines, including breast (MCF-7, MDA-MB-231, MDA-MB-453, ZR-75-1, T-47D), prostate, lung, neuroblastoma, and gastrointestinal cancer cells .
Immunomodulatory Effects
This compound Interactions with Biomolecules (e.g., Proteins, Lipids)
This compound interacts with a variety of biomolecules, influencing their structure, function, and metabolic pathways.
Proteins: this compound engages in both physical adsorption and chemical combination with proteins . Chemical interactions primarily occur through specific amino acid residues such as tyrosine, histidine, cysteine, and methionine . For instance, this compound can oxidize sulfur in cysteine and methionine residues, potentially disrupting enzyme activities . The formation of iodinated proteins is a well-documented interaction, particularly in the thyroid where iodotyrosines are precursors to thyroid hormones . Beyond thyroid function, this compound's affinity for certain amino acids, especially heterocyclic ones, is leveraged in imaging techniques, where it binds to structural proteins like Titin, Mucins, Collagens, Myosin, and Actin, contributing to tissue-specific contrast . In bacterial cells, this compound can slow down or completely halt protein synthesis, destroy hydrogen bonds in proteins, and disrupt electron transport .
Medicinal Chemistry Applications
This compound's unique chemical properties lend themselves to various applications in medicinal chemistry research, distinct from its physiological roles and excluding clinical dosage or adverse effects.
Contrast Agents for Medical Imaging: Due to its high atomic number and electron density, this compound is an excellent absorber of X-rays, making it a key component in contrast agents for various medical imaging techniques, such as X-ray radiography and computed tomography (CT) scans . Research in this area focuses on understanding this compound's affinity for specific molecules and proteins within tissues to enhance image contrast, as seen in studies analyzing this compound binding to heterocyclic amino acids in proteins for micro-computed tomography (μCT) imaging .
Radiopharmaceuticals: Specific radioisotopes of this compound, such as this compound-131 (¹³¹I), are utilized in the development of radiopharmaceuticals. In medicinal chemistry, the focus is on synthesizing compounds where these radioisotopes are chemically incorporated to create agents that can selectively target and interact with biological systems for diagnostic imaging or therapeutic research applications, such as in studies exploring the mechanisms by which radioactive this compound damages thyroid cells for therapeutic purposes .
Antimicrobial Agents: this compound's broad-spectrum antimicrobial activity is a significant area of medicinal chemistry research. Its oxidative properties enable it to disrupt essential microbial cellular components, including proteins, nucleic acids (DNA), and cell membranes, leading to the inactivation of bacteria, viruses, fungi, and protozoa . Povidone-iodine (PVP-I), a complex of this compound with povidone, is a well-known example where this compound's antimicrobial efficacy is harnessed in formulations for surface disinfection and antisepsis .
Components of Pharmaceutical Compounds: this compound atoms are incorporated into the chemical structure of certain pharmaceutical compounds, influencing their physicochemical properties and biological activity. For example, amiodarone, an antiarrhythmic drug, contains this compound atoms, and research investigates how the presence of this compound contributes to its molecular interactions and effects .
Research Tools for Drug Discovery: Advanced techniques, such as the this compound Protein Stability Assay (IPSA), utilize this compound to study drug-protein interactions. IPSA measures the stabilization of proteins when bound to drugs in complex biological samples, providing insights into drug binding affinity across thousands of proteins simultaneously and aiding in the early stages of drug discovery by identifying potential off-target interactions .
Synthesis of Pharmaceutical Intermediates
This compound and its compounds are extensively employed in organic synthesis as versatile reagents and catalysts, particularly in the creation of pharmaceutical intermediates. Hypervalent this compound(III) compounds, known for their low toxicity and environmentally friendly nature, have emerged as powerful alternatives to heavy-metal oxidizers . These reagents facilitate a wide array of synthetically important transformations, including oxidations, halogenations, aminations, heterocyclizations, and various oxidative functionalizations of organic substrates .
Commonly utilized hypervalent this compound reagents include (diacetoxyiodo)benzene (B116549) (PIDA), iodosylbenzene, 1-hydroxybenziodoxole, and various iodonium (B1229267) salts . Derivatives such as azido-, alkynyl-, and alkenylbenziodoxoles are also gaining significant attention as efficient group transfer reagents . Iodonium salts serve as important arylating reagents, while iodonium ylides and imides act as excellent carbene and nitrene precursors .
Table 1: Key Hypervalent this compound Reagents and Their Synthetic Applications
| Reagent Name | Common Abbreviation | Key Synthetic Applications |
| (Diacetoxyiodo)benzene | PIDA, DAIB | Oxidizing agent, C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements, synthesis of N-substituted ureas, pharmaceutical intermediates |
| Iodosylbenzene | PhIO | Oxidations, halogenations, aminations, heterocyclizations, oxidative functionalizations |
| 1-Hydroxybenziodoxole | - | Oxidations, halogenations, aminations, heterocyclizations, oxidative functionalizations |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB, Koser's reagent | Oxidative cyclizations, oxidative coupling, oxidative rearrangements, alpha functionalization of carbonyl compounds, synthesis of heterocyclic compounds |
| Dichloroiodobenzene | PhICl2 | Oxidative cyclizations, oxidative coupling, oxidative rearrangements, alpha functionalization of carbonyl compounds, synthesis of heterocyclic compounds |
| 2-Iodoxybenzoic acid | IBX | Oxidative cyclizations, oxidative coupling, oxidative rearrangements, alpha functionalization of carbonyl compounds |
Molecular this compound itself acts as a catalyst in various reactions crucial for pharmaceutical synthesis. For instance, it catalyzes the challenging transformation of unactivated alkenes into vicinal diamines, a chemical unit found in medications for influenza and colorectal cancer . This method, developed by researchers at Osaka University, is notable for its environmental friendliness, utilizing commercially available nosylamide and sodium hypochlorite, and achieving stereospecific products .
Furthermore, this compound plays a role in the synthesis of sulfonamides, which are significant structural motifs in drug discovery due to their electron-withdrawing properties, hydrolysis stability, and ability to enhance hydrophilicity . Molecular this compound can act as a catalyst, and hypervalent this compound compounds can serve as mild oxidants in sulfonamide synthesis . Another application includes the synthesis of benzodiazepine (B76468) derivatives from phenyldiamines and acyclic ketones, where this compound acts as a Lewis acid catalyst under mild conditions, offering high yields and simple work-up procedures compared to other catalysts . The phenol (B47542) dearomatization process, mediated by hypervalent this compound reagents, has also enabled the rapid formation of main cores for natural product synthesis, leading to highly functionalized key intermediates .
Role in Drug Discovery
This compound's involvement in drug discovery extends significantly into the realm of radiopharmaceuticals and the strategic design of drug candidates.
Radiopharmaceuticals: this compound radioisotopes, including this compound-123 (123I), this compound-124 (124I), this compound-125 (125I), and this compound-131 (131I), are widely utilized in the development of radiopharmaceuticals for both diagnostic imaging and therapeutic applications . These radiolabeled compounds enable non-invasive visualization of various diseases, particularly oncological, neurological, cardiovascular, gastrointestinal, and endocrine pathologies, and can also serve as therapeutic agents to target and destroy cancer cells .
Radiosynthesis involving this compound radioisotopes typically proceeds via two main reaction mechanisms: electrophilic substitution and nucleophilic substitution . Electrophilic substitution is frequently employed for labeling natural compounds that possess electron-rich aromatic rings .
Table 2: Common this compound Radioisotopes and Their Applications in Radiopharmaceuticals
| This compound Isotope | Half-Life | Primary Application | Notes |
| This compound-123 (123I) | 13.2 hours | Diagnostic imaging (SPECT) | Used for non-invasive visualization of various diseases |
| This compound-124 (124I) | 4.18 days | Diagnostic imaging (PET) | Used for non-invasive visualization of various diseases |
| This compound-125 (125I) | 59.4 days | Diagnostic imaging, Brachytherapy | Used in some diagnostic procedures and for localized radiotherapy |
| This compound-131 (131I) | 8.02 days | Therapy (e.g., thyroid cancer), Diagnostic imaging | Widely used for thyroid disorders and certain cancers; also for imaging |
Drug Design and Lead Optimization: The incorporation of this compound atoms into molecular structures can significantly influence the pharmacological properties of drug candidates. Halogens, including this compound, can enhance lipophilicity and membrane permeability, and their electronegativity can augment the biological activity of the central molecule . Approximately 20% of small molecule anticancer lead compounds incorporate this compound, bromine, or chlorine, highlighting their importance in medicinal chemistry .
Research has demonstrated that this compound atoms can be a crucial design feature in the development of potent drug candidates. For example, in the search for transthyretin (TTR) fibrillogenesis inhibitors, the presence and "load" of this compound atoms in compounds like iododiflunisal and triiodophenol correlate with increased inhibitory potency . The this compound atom in these complexes establishes hydrophobic interactions and can form halogen bonds, which are critical for stabilizing interactions within the protein binding site .
In lead optimization studies, the strategic introduction of this compound can improve drug-like properties. For instance, certain compounds have shown to significantly increase the expression of the fully glycosylated Sodium Iodide Symporter (NIS) protein, a key protein for radiothis compound therapy in anaplastic thyroid cancer (ATC), indicating their potential as enhancers for restoring NIS protein function in ATC cells .
Molecular this compound-catalyzed multicomponent reactions (MCRs) are also valuable in drug discovery as they enable the synthesis of diverse heterocyclic compounds, which are often biologically active and possess properties such as anti-viral, cytotoxic, anti-bacterial, fungicidal, anti-inflammatory, and anti-cancer activities .
Theoretical and Computational Studies of Iodine
Computational Modeling of Iodine Interactions
Computational modeling, encompassing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools to explore the multifaceted interactions of this compound in diverse environments.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is extensively utilized to study the electronic structure, bonding, and reactivity of this compound and its compounds. DFT applications span a wide range of areas, providing detailed insights into this compound's behavior.
One significant application of DFT is in analyzing the adsorption and surface chemistry of inorganic this compound species on graphite (B72142), which serves as a model for activated carbon. Studies have investigated species such as molecular this compound (I₂), methyl iodide (CH₃I), hydrogen iodide (HI), hypoiodous acid (HOI), iodous acid (HIO₂), and iodic acid (HIO₃) . For instance, calculations on pristine graphite revealed adsorption energies for this compound-containing molecules ranging from 21–33 kJ/mol, indicating that the adsorption is primarily due to physisorption with negligible charge transfer . Furthermore, the inclusion of van der Waals interactions in DFT functionals significantly increases the calculated binding energy for diatomic this compound (I₂), suggesting that physisorption is a major contributor to the binding . A trend has also been observed between the oxidation state of this compound and its distance from the graphite sheet, with increasing oxidation state correlating with an increased this compound-graphite distance .
DFT is also instrumental in characterizing this compound-centered halogen bonding and other non-covalent interactions in crystal geometries . Calculations using functionals like M06-2X, B3LYP-D3, and B97-D3 have been employed to determine equilibrium geometries, binding energies, and electronic properties of these complexes . The calculated binding energies for such non-covalent interactions typically fall between -4.15 and -7.48 kcal/mol (M06-2X), classifying them as weak-to-moderate in strength . Dispersion forces are found to have a profound effect on these binding energies .
Table 1: DFT Adsorption Energies and Distances of this compound Species on Graphite (0001) Surface
| Species | Adsorption Energy (kJ/mol) | Surface-Iodine Distance (Å) |
| I₂ | 21–33 | - |
| CH₃I | 21–33 | - |
| HI | 21–33 | - |
| HOI | 21–33 | - |
| HIO₂ | 21–33 | - |
| HIO₃ | 21–33 | - |
Table 2: Binding Energies of this compound-Centered Halogen Bonding Complexes (DFT)
| Interaction Type | Binding Energy (kcal/mol, M06-2X) | Basis Set Superposition Error (kcal/mol) | Dispersion Contribution (kcal/mol) |
| This compound-centered halogen bonding | -4.15 to -7.48 | 0.60 to 2.42 | Up to 5.0 |
Further applications of DFT include the study of charge transfer complex formation between this compound and aniline (B41778) derivatives , the adsorption of volatile this compound species (I₂ and CH₃I) in zeolites like silver-exchanged mordenite (B1173385) (Ag-MOR) and copper-exchanged mordenite (Cu-MOR), which show higher interaction energies with this compound species than with water . DFT has also been used for mechanistic investigations of BF₃-catalyzed alcohol oxidation by hypervalent this compound(III) compounds and to unravel the origin of this compound's catalytic activity in reactions with alcohols, suggesting the involvement of halogen bonding . Recent studies have also confirmed metal-involving bifurcated halogen bonding with iodide and platinum(II) centers using DFT calculations with periodic boundary conditions, highlighting their noncovalent nature . Additionally, DFT studies have been performed to calculate the heats of formation for various this compound compounds .
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are employed to investigate the structural and dynamical properties of this compound in various systems, offering insights into its behavior over time and at different conditions.
MD simulations have been used to study this compound molecules confined within the one-dimensional elliptic channels of AlPO₄-11 crystals . These studies revealed that this compound molecules are restricted to the (101) planes, exhibiting two preferred orientations: lying along the channels or standing along the major axes of the ellipses . The structures of the this compound specimens are also found to be loading-dependent, transitioning from a gas-like phase to single molecular chains and molecular ribbon sheets as the loading level increases .
Another important application of MD simulations is in understanding the diffusion of this compound defects in methylammonium (B1206745) lead iodide (MAPI), a promising photovoltaic material . These simulations have shown that the diffusion coefficient of this compound vacancies is significantly higher than that of interstitial this compound, and both diffusion coefficients tend to zero under compressive strain, suggesting compression as a potential strategy to reduce MAPI degradation . MD simulations have also been used to study the interaction of this compound with material defects, such as in the context of environmentally assisted cracking of zirconium .
In aqueous solutions, MD simulations have been used to characterize the iodide ion (I⁻). These studies indicate that ion-water interactions are relatively weak compared to water-water hydrogen bonds, leading to an unstructured hydration shell around the iodide ion . Furthermore, ab initio molecular dynamics simulations have been utilized to investigate the heterogeneous reactivity between gaseous iodinated species like I₂ and CH₃I and atmospheric aerosols, showing that this compound molecules can remain attached to cations in silver-exchanged chabazite (B1143428) even in the presence of excess water . Reactive force field-based MD methods have also been developed and applied to study this compound recombination in xenon solvent, providing details about governing physical and chemical mechanisms . Recent research also utilized MD simulations to study the interaction of this compound-substituted BODIPY-based photosensitizers with Human Serum Albumin (HSA) protein, finding stable complexes throughout the simulation period .
Quantum Chemical Calculations
Beyond DFT and MD, other quantum chemical calculations, including ab initio and coupled cluster methods, provide fundamental insights into the electronic and structural properties of this compound and its compounds.
These calculations are crucial for determining the electronic and geometric structures of various this compound-containing species relevant to atmospheric chemistry, such as IO, OIO, INO₃, (IO)₂, I₂O₃, I₂O₄, and I₂O₅ . They also enable the calculation of their heats of formation. For instance, the heats of formation at 298 K for some key atmospheric this compound species have been determined: IO₃ (147.8 kJ/mol), INO₃ (33.1 kJ/mol), OIO (110.1 kJ/mol), I₂O₃ (64.0 kJ/mol), I₂O₄ (111.3 kJ/mol), I₂O₅ (33.0 kJ/mol), IOIO (141.3 kJ/mol), IOOI (179.9 kJ/mol), and OI(I)O (157.9 kJ/mol) .
Table 3: Heats of Formation of Atmospheric this compound Species (Quantum Chemical Calculations)
| Species | Heat of Formation (kJ/mol) at 298 K |
| IO₃ | 147.8 |
| INO₃ | 33.1 |
| OIO | 110.1 |
| I₂O₃ | 64.0 |
| I₂O₄ | 111.3 |
| I₂O₅ | 33.0 |
| IOIO | 141.3 |
| IOOI | 179.9 |
| OI(I)O | 157.9 |
Ab initio thermodynamic calculations have been applied to understand this compound core-mantle partitioning, indicating that this compound remains lithophile and largely partitioned to the mantle even with increasing sulfur and oxygen content in liquid iron . Furthermore, ab initio calculations have been performed to determine the hyperfine and magnetic parameters of molecular this compound in its B³Π₀⁺u state . Studies on iodide-carbon monoxide clusters (I⁻···(CO)n) have utilized ab initio calculations to predict minimum geometries and photodetachment energies . The interaction energy and charge transfer in NH₃-I₂ complexes have also been investigated using ab initio SCF calculations, revealing an interaction energy of approximately 10 kcal/mol and a small charge transfer of around 0.1e from NH₃ to I₂ .
Theoretical Chemistry Approaches to this compound Bonding
Theoretical chemistry provides frameworks to understand the unique bonding characteristics of this compound, particularly its ability to form hypervalent compounds and engage in various intermolecular forces.
Hypervalent Bonding Theories
This compound is notable for forming hypervalent compounds, where the this compound atom formally possesses more than the eight electrons required by the octet rule . This phenomenon is observed in hypervalent this compound oxyanions with oxidation states of +1, +3, +5, and +7, as well as their organic analogues (excluding +7) . These hypervalent organothis compound compounds, often referred to as iodanes, typically act as oxidizing and/or electrophilic species .
A key theoretical concept used to describe hypervalent bonding in this compound compounds is the "three-center-four-electron (3c-4e) bond" . In compounds like the 10-I-3 type, the central this compound atom forms a planar arrangement with two lone pairs and one sigma (σ)-bond. Additionally, it coordinates two highly electronegative ligands in an apical position, orthogonal to this plane, resulting in the formation of a linear 3c-4e bond . These apical hypervalent bonds are generally weaker and longer than typical covalent bonds. For example, the I-O bond length in iodobenzene (B50100) diacetate (PhI(OAc)₂) is reported to be in the range of 2.15-2.16 Å, which is longer than the sum of their covalent bond radii (1.99 Å) .
Theoretical studies have also proposed that in hypervalent this compound compounds, traditional double bonds might be better represented by dative bonds . The highly polarized, longer, and weaker nature of hypervalent bonds contributes to the unique structural features and reactivity observed in polyvalent this compound derivatives . The reactions involving these compounds are often discussed in terms of mechanisms similar to those found in transition metal chemistry, including oxidative addition, ligand exchange, reductive elimination, and ligand coupling . Theoretical work is fundamental in underpinning the development of novel hypervalent this compound compounds and catalysts, which are increasingly recognized as powerful metal-free reagents in organic synthesis .
Intermolecular Forces Involving this compound
This compound participates in a variety of intermolecular forces, which dictate its physical properties and interactions in different chemical environments.
For elemental this compound (I₂), the primary intermolecular forces are London dispersion forces . These forces, also known as van der Waals dispersion forces or instantaneous dipole-induced dipole interactions, arise from temporary fluctuations in electron density . Despite being relatively weak, the large size and significant electron cloud of this compound molecules result in sufficiently strong dispersion forces to hold I₂ as a solid at room temperature . The inherent weakness of these forces also explains why solid this compound readily sublimes at relatively low temperatures (e.g., approaching 114°C), as minimal energy is required to overcome these intermolecular attractions and transition from the solid to the gas phase .
Beyond simple I₂ interactions, this compound is a prominent participant in halogen bonding (XB) . This non-covalent interaction occurs between an electrophilic halogen atom (the Lewis acid, such as this compound) and a Lewis base . Halogen bonding originates from the electrostatic attraction between a region of positive molecular electrostatic potential, termed the "σ-hole," located at the tip of the halogen atom, and a lone pair of electrons from a Lewis base . The strength of this interaction can be influenced by substituents on the carbon backbone of organic halides, with electron-withdrawing groups, for instance, leading to a more positive σ-hole and consequently stronger interactions . DFT calculations have been crucial in confirming the existence and non-covalent nature of this compound-centered halogen bonds, including complex metal-involving bifurcated halogen bonds . Hypervalent this compound(III) compounds are also recognized for their ability to act as biaxial halogen bond donors, possessing two orthogonal electrophilic axes . Theoretical analyses suggest that halogen bonding can exist along a continuum from purely non-covalent to partially covalent, depending on the specific system .
Other intermolecular forces involving this compound include:
Hydrogen bonds: These can be found in this compound-containing systems, such as C-H···I hydrogen bonds observed in certain cocrystal structures .
Anion···π interactions: These interactions have been identified as contributing factors in mechanisms for this compound capture .
Electrostatic interactions: Strong electrostatic forces can exist between polyiodides and cationic frameworks, as seen in efficient this compound capture by hexacationic imidazolium (B1220033) organic cages .
Dipole-induced dipole interactions: These occur when a polar molecule (like water) induces a temporary dipole in a nonpolar this compound molecule (I₂), leading to a weak attraction .
Emerging Research Areas and Future Directions
Sustainable Iodine Chemistry
Sustainable this compound chemistry focuses on developing environmentally benign methods for synthesizing this compound-containing compounds and minimizing waste generated in this compound-mediated reactions.
Green synthesis approaches in this compound chemistry are gaining significant traction, offering eco-friendly alternatives to conventional methods. Hypervalent this compound chemistry, for instance, represents a versatile and sustainable strategy that avoids the use of costly and environmentally taxing transition metals and ligands, which are often employed in traditional coupling reactions. This approach leverages the unique properties of diaryliodonium salts, which act as highly reactive intermediates, facilitating selective bond formation. Hypervalent this compound reagents are increasingly utilized as green alternatives to heavy metals in modern organic synthesis, enabling the formation of various crucial chemical bonds, including carbon-carbon (C–C), carbon-nitrogen (C–N), carbon-halogen (C–X), and carbon-oxygen (C–O) bonds.
Beyond hypervalent this compound, molecular this compound itself serves as a mild, efficient, relatively nontoxic, inexpensive, and commercially available catalyst for a wide array of organic reactions due to its Lewis acidic behavior. The development of multicomponent reactions catalyzed by molecular this compound is considered a significant step towards greener synthetic organic chemistry, as these reactions often involve combining three or more reactants in a single pot to form a product without isolating intermediates, thereby reducing the number of steps and minimizing waste. Furthermore, electrochemical methods are emerging as sustainable alternatives for both the synthesis of hypervalent this compound compounds and their subsequent utilization in electrocatalysis. Recent advancements also include this compound-mediated chalcogen-chalcogen bond formation conducted in aqueous environments at ambient temperatures. This metal-free, versatile, and scalable protocol uses readily available and inexpensive reactants, with water serving as a green solvent, and generates non-hazardous by-products such as sodium iodide (NaI) or potassium iodide (KI), significantly reducing the environmental factor (E-factor) compared to previous methods.
Table 1: Green Synthesis Approaches for this compound Compounds
| Approach | Description | Advantages |
| Hypervalent this compound Chemistry | Utilizes hypervalent this compound reagents for various transformations. | Metal-free, ligand-free, sustainable alternative to traditional methods, broad substrate scope, high functional group tolerance, enables diverse bond formations (C–C, C–N, C–X, C–O). |
| Catalytic Oxidative Transformations | In situ generation of hypervalent this compound reagents through oxidation of aryl iodides. | Reduces stoichiometric reagent use, more sustainable. |
| Electrochemistry | Alternative method for synthesizing hypervalent this compound compounds and their use in electrocatalysis. | Sustainable synthesis, reduces environmental impact. |
| Molecular this compound Catalysis | Uses molecular this compound as a mild, efficient, inexpensive, and non-toxic Lewis acid catalyst. | Green alternative for organic synthesis, minimizes waste and hazardous reagents. |
| Aqueous this compound-Mediated Reactions | Chalcogen-chalcogen bond formation in water using this compound. | Metal-free, scalable, uses water as green solvent, generates non-hazardous by-products (NaI, KI, H2O), significantly reduces E-factor. |
The catalytic application of hypervalent this compound compounds is also a key strategy to reduce waste generation and increase energy efficiency in chemical syntheses. To facilitate reagent recycling, polymer-supported hypervalent this compound reagents and fluorous hypervalent this compound compounds have been developed. A particularly atom-economical approach involves the use of cyclic diaryliodonium salts, where both carbon ligands attached to the central this compound atom are connected, preventing the formation of iodoarene "waste" during the reaction process. Moreover, this compound-mediated reactions conducted in water contribute to waste minimization by generating non-hazardous by-products such as sodium iodide (NaI), potassium iodide (KI), or water, leading to a significant reduction in the E-factor compared to traditional methods.
Table 2: Waste Minimization Strategies in this compound Chemistry
| Strategy | Description | Impact on Waste |
| Recycling Aryl Iodide Byproducts | Strategies to recover and reuse aryl iodide byproducts from hypervalent this compound-mediated reactions. | Enhances atom efficiency, addresses waste concerns. |
| Incorporating Iodoarene into Products | Designing reactions where the iodoarene moiety is integrated into the final product via intramolecular or sequential reactions. | Minimizes waste generation. |
| Recyclable Iodoarene Auxiliaries | Development and use of iodoarene auxiliaries that can be recovered and reused. | Supports reagent recycling. |
| Polymer-Supported & Fluorous Reagents | Utilizing hypervalent this compound reagents attached to polymers or fluorous tags. | Facilitates easier separation and recycling of reagents. |
| Cyclic Diaryliodonium Salts | Use of this compound compounds where both carbon ligands are connected, preventing iodoarene "waste" formation. | Improves atom economy by avoiding stoichiometric iodoarene byproduct. |
| Non-Hazardous By-product Formation | Designing reactions that yield benign by-products like NaI, KI, or water. | Reduces hazardous waste, lowers E-factor. |
Green Synthesis Approaches for this compound Compounds
Advanced Applications of this compound in Novel Technologies
This compound's unique electronic structure and chemical versatility are paving the way for its integration into advanced materials and sensor technologies.
This compound is playing a pivotal role in the discovery and development of novel quantum materials. A significant recent breakthrough is the discovery of cerium silicon this compound (CeSiI), a novel two-dimensional (2D) layered intermetallic crystal, which represents the first example of a 2D material exhibiting heavy fermions. In CeSiI, electrons behave as if their mass is up to 100 times greater than that of electrons in ordinary materials. This layered crystal can be exfoliated into atom-thin layers, offering enhanced manipulability and ease of combination with other materials, thereby providing a new platform for exploring fundamental physics and unique quantum phenomena, including superconductivity.
Beyond CeSiI, research is also exploring the potential of 2D this compound, or "iodinene," for applications in supercapacitor electrodes. Studies have shown that the quantum capacitance of multi-layered 2D this compound increases linearly with the number of layers, indicating its potential to significantly boost supercapacitor qualities, particularly functioning effectively as a cathode electrode. Furthermore, computational quantum mechanics studies are investigating the role of this compound in enhancing the electrical conductivity of polymers such as polyethylene (B3416737). These studies suggest that this compound molecules can electronically link polymer chains, providing an atomic-level basis for understanding and manipulating conduction mechanisms in this compound-doped materials.
Table 3: this compound in Quantum Materials
| Material/System | Key Characteristics | Quantum Application |
| Cerium Silicon this compound (CeSiI) | Novel 2D layered intermetallic crystal, first 2D material with heavy fermions. Electrons behave as if they have up to 100 times more mass than ordinary electrons. | Platform to explore quantum phenomena, including superconductivity; easier manipulation and combination with other materials due to atom-thin layers. |
| 2D this compound (Iodinene) | Multi-layered 2D material (1 to 5 layers). Quantum capacitance increases with layer number. | Supercapacitor electrodes, functions as a cathode electrode, boosts supercapacitor qualities. |
| This compound-Doped Polyethylene | This compound molecules interact with polyethylene chains. | Affects electrical conductivity; I2 links polymer chains electronically, influencing conduction mechanisms. |
The development of advanced sensors for this compound detection is a critical area of research, particularly for monitoring radiological this compound gas in environmental and safety contexts. The primary goal is to create simple, sensitive, and cost-effective detection methods with rapid response times, low limits of detection, and a wide dynamic range, without requiring extensive sample preparation or toxic reagents. Traditional methods, such as the colorimetric Sandell-Kolthoff method, are often complex, slow, and involve hazardous reagents.
To overcome these limitations, researchers are exploring various nanomaterials and innovative sensor designs. Mechanically treated carbon nanofibers (MCNF) show significant promise as iodide-sensitive electrodes, offering selectivity for iodide ions even in the presence of interfering substances and high salt concentrations. These sensors demonstrate clinically relevant limits of detection (e.g., 0.59 µM in PBS and 1.41 µM in synthetic urine) and a wide dynamic range (5 µM to 700 µM), with minimal sample preparation.
Metal-organic frameworks (MOFs) and zeolites are also being extensively investigated for their high selectivity in capturing this compound gas, making them ideal candidates for sensor applications. MOF-based sensors, particularly those utilizing ZIF-8, have demonstrated the ability to directly detect gaseous this compound with high selectivity and exhibit substantial changes in impedance response (greater than 10^5 times) upon this compound adsorption, providing a long-lived electrical signal. Similarly, thin films of silver mordenite (B1173385) zeolite (Ag-MOR) deposited on platinum interdigitated electrodes (IDEs) have been successfully fabricated into this compound gas sensors with direct electrical readout responses, showing good selectivity against common competing gases at near-ambient conditions. More recently, a novel composite material, Ag-PSS-rGO (comprising reduced graphene oxide, silver iodide nanoparticles, and polystyrene sulfonate), has been developed for sensitive detection of this compound gas at low concentrations. This sensor boasts a rapid response time of 4.2 seconds and a low detection limit of 25 parts per billion (ppb), attributed to the reversible chemisorption of this compound on AgI particles combined with the high surface area and conductivity of rGO.
Table 4: this compound in Sensor Development
| Sensor Type/Material | Key Features | Performance Metrics |
| Mechanically Treated Carbon Nanofibers (MCNF) | Iodide-sensitive electrodes using inexpensive carbon materials. | Selectivity for iodide ions, clinically relevant detection limits (0.59 µM in PBS, 1.41 µM in synthetic urine), wide dynamic range (5 µM to 700 µM), fast response, minimal sample preparation. |
| Metal-Organic Frameworks (MOFs) (e.g., ZIF-8) | Nanoporous materials with high selectivity for I2 gas. | Direct electrical detection of gaseous I2, high selectivity, significant impedance response change (>10^5 times), long-lived electrical response. |
| Silver Mordenite Zeolite (Ag-MOR) | Zeolite-based thin film coatings on platinum interdigitated electrodes (IDEs). | Direct electrical readout, good selectivity against competing gases at near-ambient conditions, up to ~3x change in baseline impedance. |
| Ag-PSS-rGO Composite | Combines reduced graphene oxide (rGO), silver iodide (AgI) nanoparticles, and polystyrene sulfonate (PSS). | Sensitive detection of I2 gas at low concentrations (detection limit 25 ppb), rapid response time (4.2 seconds), recovery time (11 seconds), strong linear correlation between response and concentration, long-term stability. |
This compound in Quantum Materials
Interdisciplinary Research on this compound
This compound research is inherently interdisciplinary, bringing together scientists from diverse fields to address complex challenges and explore its multifaceted roles. Workshops and research initiatives actively foster collaborations across various scientific disciplines, including chemistry, biology, atmospheric science, and public health.
Key interdisciplinary research themes centered on this compound include:
Iodometabolome and this compound Store: Investigating the this compound metabolism and storage mechanisms in organisms, particularly in marine sources like brown algae, and exploring the production of elemental this compound from these sources.
Enzymatic Processes: Studying the enzymes involved in this compound accumulation, incorporation into organic molecules, and deiodination processes within biological systems.
Bioinorganic Chemistry and Advanced Spectroscopy: Applying bioinorganic chemistry principles and advanced spectroscopic and mass spectrometric techniques to understand this compound and its interactions with related trace elements such as bromine (Br), vanadium (V), iron (Fe), and selenium (Se).
This compound Biogeochemistry: Examining the global biogeochemical cycle of this compound, from oceanic emissions to atmospheric transport and deposition, and its implications for atmospheric science and public health.
Nutrition and Health: Continuing research into animal and human nutrition and health, particularly addressing the global health problem of this compound deficiency through interdisciplinary efforts.
Chemical Speciation in Biology: Compiling multidisciplinary evidence on the chemical speciation of this compound in biological contexts to gain a deeper understanding of its functions, modes of action, and applications, considering the characteristics of its various biologically active forms.
This collaborative approach is essential for advancing the understanding of this compound's fundamental chemistry, its environmental impact, and its potential for novel technological applications.
Q & A
Q. How to design experiments to investigate iodine adsorption capacity in porous materials?
Methodological Answer: Use response surface methodology (RSM) to optimize factors like activation temperature, time, and chemical ratios. For activated carbon synthesis, a three-factor, three-level RSM design can model interactions between variables (e.g., acid concentration, temperature) and this compound adsorption performance. Validate models using residual plots and ANOVA to ensure statistical adequacy . Experimental validation under optimized conditions (e.g., 450°C for 120 minutes for KOH-activated carbon) should align predicted and observed this compound numbers within ±10% deviation .
Q. What statistical approaches are used to establish dietary this compound requirements in human studies?
Methodological Answer: Calculate the Estimated Average Requirement (EAR) using this compound balance studies and apply a coefficient of variation (CV) to derive the Recommended Dietary Intake (RDI). For adults, EAR is set at 95 µg/day, with a CV of 20% to account for experimental variability in thyroid this compound turnover studies. RDI = EAR + (2 × CV × EAR), rounded to 150 µg/day to accommodate natural goitrogens .
Q. How to determine reaction kinetics in this compound-involved reactions (e.g., acetone iodination)?
Methodological Answer: Use pseudo-zero-order kinetics when this compound concentration is in excess. Measure reaction rates via spectrophotometry by tracking this compound depletion over time. Control variables like HCl concentration (as a catalyst) and maintain acetone in excess to ensure rate dependence only on this compound .
Advanced Research Questions
Q. How to resolve contradictions in this compound adsorption data across studies?
Methodological Answer: Analyze discrepancies using ANOVA and residual diagnostics to identify confounding variables (e.g., pore collapse at high temperatures or competing adsorption mechanisms). For instance, this compound numbers may decline above 650°C due to structural degradation, necessitating re-evaluation of activation parameters . Cross-validate models with X-ray photoelectron spectroscopy (XPS) to confirm this compound speciation (e.g., I⁻ vs. I₂) on adsorbent surfaces .
Q. What strategies optimize conjugated microporous polymers (CMPs) for radioactive this compound capture?
Methodological Answer: Design CMPs with hierarchical porosity and electron-rich nitrogen sites (e.g., TPE-TPDA-CMP) to enhance this compound affinity. Test adsorption under controlled conditions (e.g., 348 K, ambient pressure) and validate reusability via cyclic adsorption-desorption in methanol. Use pseudo-second-order kinetics to model solution-phase this compound uptake .
Q. How to model this compound behavior in nuclear reactor containment systems?
Methodological Answer: Simulate this compound migration using coupled thermal-hydraulic and aerosol physics models. Experimental setups should replicate containment conditions (pH, radiation, steam) to study this compound interactions with surfaces and sump water. Characterize chemical forms (e.g., organic iodide vs. I₂) using chromatography and mass spectrometry .
Q. How to integrate computational and experimental methods for this compound removal from water?
Methodological Answer: Combine density functional theory (DFT) calculations with batch adsorption experiments. For γ-MnO₂, DFT predicts adsorption energies (-1.20 eV) and band structures favoring I⁻ oxidation to I₂. Validate via liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) to quantify this compound species transformation .
Data Analysis and Validation
Q. How to ensure reproducibility in this compound adsorption experiments?
Methodological Answer: Report full experimental parameters (e.g., activation time, precursor ratios) and characterize materials using BET surface area analysis, elemental composition (XRF), and pore size distribution. Cross-check this compound numbers with standardized titration methods .
Q. What metrics validate this compound speciation models in environmental samples?
Methodological Answer: Use XPS to quantify I⁻/I₂ ratios on adsorbents and compare with theoretical predictions. For aqueous systems, LC-ICP-MS provides species-specific detection limits (<1 µg/L) to track IO₃⁻ formation during oxidation processes .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
